Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 2-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,16H,4-5,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGDHNGWPNSYCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00909685 | |
| Record name | Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00909685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105706-75-0 | |
| Record name | Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00909685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic protocols for Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate, a valuable chiral building block and key intermediate in the synthesis of various pharmaceutical compounds. The primary and most documented method for this synthesis involves the reduction of the corresponding carboxylic acid, N-Cbz-piperidine-2-carboxylic acid (also known as (S)-1-(benzyloxycarbonyl)piperidine-2-carboxylic acid). This guide details the experimental procedures, presents quantitative data, and illustrates the reaction workflow.
Core Synthesis Pathway: Reduction of N-Cbz-piperidine-2-carboxylic Acid
The conversion of the carboxylic acid functionality to a primary alcohol is a fundamental transformation in organic synthesis. For the preparation of this compound, strong hydride-donating reagents are typically employed. The benzyloxycarbonyl (Cbz) group serves as a robust protecting group for the piperidine nitrogen under these reductive conditions.
The general transformation is depicted below:
Caption: General synthesis workflow.
Experimental Protocols
Two primary methods for the reduction are detailed below, utilizing either Lithium Aluminium Hydride (LiAlH₄) or a Borane complex.
Method 1: Reduction using Lithium Aluminium Hydride (LiAlH₄)
Lithium aluminium hydride is a potent reducing agent capable of converting carboxylic acids to primary alcohols. The reaction must be conducted under anhydrous conditions due to the high reactivity of LiAlH₄ with water.
Experimental Workflow:
Caption: Step-by-step LiAlH4 reduction process.
Detailed Protocol:
-
Reaction Setup: A solution of (S)-1-(benzyloxycarbonyl)piperidine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of Lithium Aluminium Hydride (1.5 - 2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is carefully quenched by cooling the flask to 0 °C and slowly adding water (X mL), followed by a 15% aqueous solution of sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts in a granular form that is easy to filter.
-
Isolation and Purification: The resulting white precipitate is removed by filtration, and the filter cake is washed with additional THF or ethyl acetate. The combined organic filtrates are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the desired product.
Method 2: Reduction using Borane-Ammonia Complex
Borane complexes offer a milder alternative to LiAlH₄ and can exhibit greater chemoselectivity. A procedure utilizing a borane-ammonia complex catalyzed by titanium tetrachloride has been reported for the reduction of N-protected amino acids.
Experimental Workflow:
Caption: Step-by-step Borane-Ammonia reduction process.
Detailed Protocol:
-
Reaction Setup: To a solution of N-Cbz-piperidine-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as diethyl ether or THF, titanium tetrachloride (TiCl₄, ~10 mol%) is added. The mixture is cooled to 0 °C.[1]
-
Addition of Reducing Agent: Solid borane-ammonia complex (2.0 eq) is added portion-wise to the stirred reaction mixture, controlling the rate of addition to manage the evolution of hydrogen gas.[1]
-
Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 4-6 hours until completion, as monitored by TLC.[1]
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Isolation and Purification: The mixture is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by silica gel column chromatography.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis protocols. Yields are highly dependent on the scale of the reaction and the purity of the starting materials.
| Parameter | Method 1: LiAlH₄ Reduction | Method 2: Borane-Ammonia Reduction |
| Starting Material | N-Cbz-piperidine-2-carboxylic acid | N-Cbz-piperidine-2-carboxylic acid |
| Reducing Agent | Lithium Aluminium Hydride (LiAlH₄) | Borane-Ammonia (BH₃-NH₃) |
| Stoichiometry (Reducer) | 1.5 - 2.0 equivalents | 2.0 equivalents |
| Catalyst | None | TiCl₄ (~10 mol%) |
| Solvent | Anhydrous THF or Et₂O | Anhydrous Diethyl Ether |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 12 hours | 4 - 6 hours |
| Typical Yield | 70 - 90% | 70 - 85% |
| Purification Method | Silica Gel Column Chromatography | Silica Gel Column Chromatography |
Conclusion
The synthesis of this compound is reliably achieved through the reduction of its corresponding carboxylic acid precursor. The choice between Lithium Aluminium Hydride and Borane-based reagents will depend on the specific requirements of the synthesis, including substrate compatibility, safety considerations, and available equipment. Both methods, when performed with care under anhydrous conditions, provide the target alcohol in good to excellent yields. Proper purification via column chromatography is essential to obtain the product with high purity suitable for subsequent applications in pharmaceutical development.
References
An In-depth Technical Guide on (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is a chiral heterocyclic compound that belongs to the broader class of N-benzyl piperidines. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The N-benzyl group can play a crucial role in interacting with biological targets and allows for the fine-tuning of a molecule's physicochemical properties. The presence of a chiral center and a hydroxymethyl group at the 2-position provides opportunities for stereospecific interactions and further chemical modifications, making it a valuable building block in the synthesis of complex and biologically active molecules. This document provides a comprehensive overview of the known properties, synthesis, and potential applications of (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate.
Chemical and Physical Properties
While extensive experimental data for (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is not widely published, its fundamental properties can be summarized. For context, data for the closely related tert-butoxycarbonyl (Boc) protected analogue, (S)-1-Boc-2-piperidinemethanol, is also included.
| Property | (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate | (S)-1-Boc-2-piperidinemethanol (for comparison) |
| CAS Number | 212557-00-1[1] | 134441-93-3[2] |
| Molecular Formula | C₁₄H₁₉NO₃[3] | C₁₁H₂₁NO₃[2] |
| Molecular Weight | 249.31 g/mol [3] | 215.3 g/mol [2] |
| Appearance | Not specified | White crystalline powder[2] |
| Melting Point | Not specified | 83-88 °C[2] |
| Boiling Point | Not specified | Not specified |
| Optical Rotation | Not specified | [α]D²⁰ = -42 ± 2º (c=1 in CHCl₃)[2] |
| Purity | Commercially available | ≥ 99% (HPLC)[2] |
| Storage Conditions | Not specified | 0-8 °C[2] |
Synonyms:
-
(S)-1-(Benzyloxycarbonyl)piperidine-2-methanol
-
1-CBZ-2-HYDROXYMETHYL-PIPERIDINE[4]
Spectroscopic Data
Experimental Protocols: Synthesis
A specific, detailed experimental protocol for the synthesis of (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is not explicitly described in the reviewed literature. However, a plausible synthetic route can be inferred from standard organic chemistry transformations and procedures described for analogous compounds. A common method would involve the protection of the nitrogen atom of (S)-2-piperidinemethanol with a benzyl chloroformate (Cbz-Cl) group.
Hypothetical Synthetic Protocol:
-
Reaction: N-protection of (S)-2-piperidinemethanol.
-
Reagents:
-
(S)-2-piperidinemethanol
-
Benzyl chloroformate (Cbz-Cl)
-
A suitable base (e.g., triethylamine, sodium bicarbonate)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
-
Procedure:
-
Dissolve (S)-2-piperidinemethanol in the chosen anhydrous solvent and cool the mixture in an ice bath.
-
Add the base to the solution.
-
Slowly add a solution of benzyl chloroformate in the same solvent dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate.
-
This proposed synthesis is illustrated in the workflow diagram below.
Caption: Proposed synthesis workflow for (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate.
Biological Activity and Applications in Drug Development
While there is no specific biological data available for (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate itself, the N-benzyl piperidine structural motif is prevalent in compounds with a wide range of biological activities. This suggests that the title compound could serve as a key intermediate in the synthesis of novel therapeutic agents.
Potential Therapeutic Areas:
-
Neurodegenerative Diseases: N-benzyl piperidine derivatives have been investigated as inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), which are key targets in the development of treatments for Alzheimer's disease.
-
Cancer: Some piperidine-containing compounds have shown anti-inflammatory, antioxidant, and anticancer properties.
-
Neurological Disorders: The N-benzyl piperidine scaffold is found in ligands for various central nervous system receptors.
The relationship between the core compound and its potential applications is depicted in the following diagram.
Caption: Logical relationship of the title compound to potential therapeutic applications.
Conclusion
(S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is a valuable chiral building block for synthetic and medicinal chemistry. While detailed characterization data is sparse in publicly accessible literature, its structural features suggest significant potential for the development of novel, stereochemically defined therapeutic agents. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the potential of this compound in drug discovery.
References
Technical Guide: Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate
CAS Number: 105706-75-0
For the (S)-enantiomer: 212557-00-1
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate, a versatile chiral building block crucial in the synthesis of a variety of pharmaceutical compounds and complex organic molecules. This document details its chemical and physical properties, provides experimental protocols for its synthesis and typical reactions, and explores its applications in medicinal chemistry.
Chemical and Physical Properties
This compound is a stable, non-volatile compound. The benzyloxycarbonyl (Cbz) group serves as a key protecting group for the piperidine nitrogen, enabling selective reactions at other positions of the molecule. The primary alcohol functional group provides a reactive handle for further synthetic transformations.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 105706-75-0 (Racemate) |
| 212557-00-1 ((S)-enantiomer)[1] | |
| Molecular Formula | C₁₄H₁₉NO₃ |
| Molecular Weight | 249.31 g/mol |
| Appearance | Colorless to yellow liquid or semi-solid |
| Storage Temperature | 2-8°C, sealed in a dry environment |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through two primary synthetic routes: the N-protection of 2-(hydroxymethyl)piperidine or the reduction of the corresponding carboxylic acid.
N-Benzyloxycarbonylation of 2-(Hydroxymethyl)piperidine
This method involves the direct protection of the secondary amine of 2-(hydroxymethyl)piperidine with benzyl chloroformate.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-(hydroxymethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane or a biphasic system of water and an organic solvent, add a base (e.g., triethylamine, sodium carbonate, or sodium hydroxide) (1.1 - 1.5 eq).
-
Addition of Reagent: Cool the reaction mixture to 0°C in an ice bath. Slowly add benzyl chloroformate (1.05 eq) dropwise while maintaining the temperature at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Figure 1. Synthetic pathway for the N-benzyloxycarbonylation of 2-(hydroxymethyl)piperidine.
Reduction of 1-(Benzyloxycarbonyl)piperidine-2-carboxylic Acid
This alternative route involves the reduction of the carboxylic acid functionality of N-Cbz-pipecolic acid.
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (2-3 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: Cool the suspension to 0°C. Add a solution of 1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. Filter the resulting aluminum salts and wash with THF. The combined organic filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.[2][3][4][5]
Figure 2. Synthetic pathway for the reduction of 1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid.
Spectroscopic Data
Characterization of this compound is typically performed using standard spectroscopic techniques.
Table 2: Spectroscopic Data (Predicted and/or from related compounds)
| Technique | Data |
| ¹H NMR | Expected peaks include signals for the benzyl protons (aromatic region), the benzylic CH₂ protons, and protons of the piperidine ring and the hydroxymethyl group. |
| ¹³C NMR | Expected signals for the carbonyl carbon of the carbamate, aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring and the hydroxymethyl group. |
| IR (Infrared) | Characteristic absorptions for the O-H stretch (alcohol), C-H stretches (aliphatic and aromatic), C=O stretch (carbamate), and C-O stretches. |
| Mass Spec. | The molecular ion peak (M+) and characteristic fragmentation patterns. |
Applications in Drug Discovery and Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a valuable chiral intermediate for the synthesis of various biologically active molecules.
Its utility stems from the ability to deprotect the nitrogen by hydrogenolysis of the Cbz group, allowing for further functionalization, and the presence of the hydroxymethyl group, which can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups.
This compound and its derivatives are of interest in the development of agents targeting the central nervous system, as well as in the synthesis of enzyme inhibitors and receptor modulators. The specific stereochemistry of the chiral center at the 2-position is often critical for biological activity.
Signaling Pathways and Mechanism of Action
Currently, there is no publicly available information that directly implicates this compound itself in specific signaling pathways or details a direct mechanism of pharmacological action. Its role is primarily that of a synthetic building block used to construct more complex molecules with desired biological activities. The final compounds synthesized from this intermediate may target a wide range of biological pathways and receptors, depending on their ultimate structure.
Figure 3. Logical workflow from the starting material to a potential pharmacological effect.
References
An In-depth Technical Guide to Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, combined with the reactive hydroxylmethyl group and the versatile benzyl carbamate protecting group, makes it a key intermediate in the synthesis of a variety of complex molecules with potential therapeutic applications. The piperidine moiety is a prevalent feature in many biologically active compounds, and the introduction of a hydroxymethyl group at the 2-position provides a handle for further chemical modifications and the exploration of structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of this compound, with a focus on experimental details relevant to researchers in the field.
Chemical Structure and Properties
This compound, also known as N-Cbz-2-(hydroxymethyl)piperidine, possesses a piperidine ring N-protected with a benzyloxycarbonyl (Cbz or Z) group. A hydroxymethyl (-CH2OH) substituent is located at the 2-position of the piperidine ring, which is a chiral center. The molecule can, therefore, exist as two enantiomers, (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate and (R)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate.
| Property | Value |
| Chemical Formula | C14H19NO3 |
| Molecular Weight | 249.31 g/mol |
| CAS Number | 105706-75-0 (racemate) |
| (S)-enantiomer CAS | 212557-00-1 |
| Appearance | Typically a colorless to white solid or oil |
| Solubility | Soluble in many organic solvents such as methanol, ethanol, and dichloromethane |
Synthesis
The synthesis of this compound is most commonly achieved through the reduction of the corresponding carboxylic acid, N-Cbz-pipecolic acid (benzyl 1,2-piperidinedicarboxylate). This precursor is commercially available or can be synthesized by protecting pipecolic acid with benzyl chloroformate.
Experimental Protocol: Reduction of N-Cbz-L-pipecolic acid
This protocol describes a representative procedure for the synthesis of (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate.
Materials:
-
N-Cbz-L-pipecolic acid
-
Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask is charged with N-Cbz-L-pipecolic acid and anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.
-
Reduction: A solution of borane-tetrahydrofuran complex (typically 1.5 to 2.0 equivalents) is added dropwise to the stirred solution of the carboxylic acid at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (e.g., 4-12 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion of the reaction, the flask is cooled again to 0 °C, and methanol is added cautiously to quench the excess borane. The mixture is then stirred for a period (e.g., 30 minutes) until gas evolution ceases.
-
Work-up: The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted multiple times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Chromatography: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Quantitative Data (Representative):
| Parameter | Value |
| Starting Material | N-Cbz-L-pipecolic acid |
| Reducing Agent | Borane-tetrahydrofuran complex |
| Solvent | Anhydrous THF |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 4-12 hours |
| Typical Yield | 80-95% |
| Purity (post-chromatography) | >98% |
Applications in Drug Discovery and Medicinal Chemistry
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The N-benzyl piperidine motif, in particular, is utilized to fine-tune the efficacy and physicochemical properties of drug candidates. It can engage in crucial cation-π interactions with target proteins and provides a platform for optimizing stereochemistry to enhance potency and reduce toxicity.[1][2]
While specific biological activity data for this compound is not extensively reported in publicly available literature, its structural features suggest its utility as a versatile intermediate in the synthesis of various biologically active molecules. For instance, related benzylpiperidine derivatives have been investigated as:
-
Histone Deacetylase (HDAC) Inhibitors: Altering the substituents on the piperidine ring can lead to potent HDAC inhibitors, which are a class of anticancer agents.
-
Acetylcholinesterase (AChE) Inhibitors: The N-benzylpiperidine moiety is a key component of donepezil, a well-known AChE inhibitor used in the treatment of Alzheimer's disease.[1]
-
Ligands for Neurological Receptors: The rigid piperidine core can be functionalized to create ligands for various receptors in the central nervous system.
The hydroxymethyl group at the 2-position of this compound provides a convenient point for chemical elaboration, allowing for the synthesis of libraries of compounds for high-throughput screening.
Experimental Workflows
The synthesis and utilization of this compound in a drug discovery program can be represented by the following logical workflow.
References
An In-depth Technical Guide to Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, combined with the reactive hydroxymethyl group and the versatile benzyloxycarbonyl protecting group, makes it an important intermediate in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a stable organic compound. The following table summarizes its key quantitative data.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₄H₁₉NO₃ | |
| Molecular Weight | 249.31 g/mol | |
| CAS Number | 105706-75-0 | |
| Appearance | White to off-white crystalline powder | |
| Purity | Typically >98% | |
| Storage | Store at 2-8°C in a dry, well-ventilated place | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process commencing with commercially available piperidine-2-carboxylic acid. The following is a representative experimental protocol.
Step 1: N-Protection of Piperidine-2-carboxylic Acid
The initial step involves the protection of the secondary amine of piperidine-2-carboxylic acid with a benzyloxycarbonyl (Cbz) group. This is crucial to prevent unwanted side reactions in subsequent steps.
Experimental Protocol:
-
Dissolve piperidine-2-carboxylic acid in a suitable solvent, such as a mixture of dioxane and water.
-
Cool the solution in an ice bath and add a base, typically sodium hydroxide, to deprotonate the carboxylic acid and neutralize the amine hydrochloride if the starting material is in that form.
-
Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture while maintaining the temperature below 5°C.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with a dilute acid, such as hydrochloric acid, to precipitate the N-Cbz-piperidine-2-carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the desired product.
Step 2: Reduction of the Carboxylic Acid
The carboxylic acid moiety of N-Cbz-piperidine-2-carboxylic acid is then selectively reduced to a primary alcohol.
Experimental Protocol:
-
Suspend N-Cbz-piperidine-2-carboxylic acid in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a reducing agent, such as borane-tetrahydrofuran complex (B₂H₆·THF) or lithium aluminum hydride (LiAlH₄), to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the excess reducing agent by carefully adding a small amount of water or a saturated aqueous solution of sodium sulfate.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Applications in Drug Development
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound, as a functionalized building block, is instrumental in the synthesis of a diverse range of therapeutic agents.
The N-benzylpiperidine (N-BP) structural motif is frequently employed in drug discovery due to its structural flexibility and three-dimensional nature. This motif can be crucial for cation-π interactions with target proteins and allows for the fine-tuning of physicochemical properties.[2]
Derivatives of benzylpiperidine have been investigated for a variety of pharmacological activities, including:
-
Acetylcholinesterase (AChE) Inhibitors: The N-benzylpiperidine core is a key component of donepezil, a well-known drug for the treatment of Alzheimer's disease. The benzyl group often interacts with the peripheral anionic site of the enzyme.
-
Histone Deacetylase (HDAC) Inhibitors: Certain derivatives have shown potent in vitro activity against HDACs, which are important targets in cancer therapy.
-
Monoacylglycerol Lipase (MAGL) Inhibitors: Benzylpiperidine-based compounds have been explored as reversible inhibitors of MAGL, an enzyme involved in the endocannabinoid system with implications for pain, inflammation, and neurodegenerative disorders.
Signaling Pathway and Workflow Diagrams
As a synthetic building block, this compound does not directly participate in a specific signaling pathway. However, its derivatives are designed to interact with various biological targets. The following diagram illustrates a generalized workflow for the synthesis of this key intermediate.
Caption: A simplified workflow for the synthesis of this compound.
The subsequent use of this intermediate in the synthesis of a potential drug candidate targeting a specific biological pathway is depicted in the following logical diagram.
Caption: A logical workflow from the chiral building block to a lead compound in drug discovery.
References
- 1. Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | 39945-51-2 [sigmaaldrich.com]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is a chiral heterocyclic compound that serves as a crucial building block in the synthesis of a variety of complex molecules, particularly within the pharmaceutical industry. Its piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The presence of a protected amine and a primary alcohol functional group at the 2-position makes it a versatile intermediate for the construction of novel therapeutic agents, including those targeting G-protein coupled receptors and ion channels. This technical guide provides a comprehensive overview of the discovery, synthesis, and key properties of this important synthetic intermediate.
Discovery and History
While the precise first synthesis of this compound is not prominently documented in readily available literature, its emergence is intrinsically linked to the broader development of piperidine-based pharmaceuticals and the use of the benzyloxycarbonyl (Cbz or Z) protecting group in organic synthesis. The Cbz group, introduced by Max Bergmann and Leonidas Zervas in 1932 for peptide synthesis, became a cornerstone of amine protection chemistry.[1] The synthesis of functionalized piperidines like the title compound is a logical extension of these well-established methodologies, driven by the need for chiral building blocks in drug discovery programs. It is primarily recognized as a commercially available synthetic intermediate rather than a compound with a storied history of its own discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 105706-75-0 |
| Molecular Formula | C₁₄H₁₉NO₃ |
| Molecular Weight | 249.31 g/mol |
| Appearance | Colorless to white or yellow solid or liquid |
| Storage Temperature | 2-8°C, sealed in a dry environment[2] |
Synthetic Protocols
The synthesis of this compound can be achieved through two primary and reliable routes: the protection of 2-piperidinemethanol or the reduction of a suitable carboxylic acid or ester precursor.
Method 1: N-Protection of 2-Piperidinemethanol
This is a direct and common method that involves the protection of the secondary amine of 2-piperidinemethanol with benzyl chloroformate.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and two dropping funnels, dissolve 2-piperidinemethanol (1.0 equivalent) in a suitable aqueous solvent system, such as a mixture of tetrahydrofuran and water.
-
Base Addition: Cool the flask in an ice bath. Prepare a solution of a suitable base, such as 2 N sodium hydroxide (approximately 2.0 equivalents), and place it in one of the dropping funnels.
-
Protection: Add benzyl chloroformate (1.0 equivalent) to the second dropping funnel.[3]
-
Reaction: Vigorously stir the solution of 2-piperidinemethanol while simultaneously adding the benzyl chloroformate and sodium hydroxide solutions dropwise over a period of 20-30 minutes, maintaining the temperature at 0-5°C. The simultaneous addition helps to maintain a basic pH and trap the liberated HCl.
-
Stirring: After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with 1 N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Method 2: Reduction of Benzyl 2-alkoxycarbonylpiperidine-1-carboxylate
This method involves the reduction of the ester functionality of a suitable precursor, such as the methyl or ethyl ester of N-Cbz-pipecolinic acid.
Experimental Protocol:
-
Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).[4][5]
-
Precursor Addition: Dissolve Benzyl 2-ethoxycarbonylpiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by cooling the flask to 0°C and slowly adding water dropwise, followed by 15% aqueous sodium hydroxide, and then again by water (Fieser workup).
-
Filtration: Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®.
-
Extraction: Wash the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Spectroscopic Data
¹H NMR (Expected Chemical Shifts):
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.25-7.40 | m |
| CH₂ (benzyl) | 5.10-5.20 | s |
| CH (piperidine, C2) | 4.00-4.20 | m |
| CH₂ (hydroxymethyl) | 3.50-3.70 | m |
| CH₂ (piperidine, C6) | 3.80-4.00 (eq), 2.80-3.00 (ax) | m |
| CH₂ (piperidine, C3, C4, C5) | 1.20-1.80 | m |
| OH | Variable | br s |
¹³C NMR (Expected Chemical Shifts):
| Carbon | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | ~155 |
| Aromatic (C₆H₅) | 127-137 |
| CH₂ (benzyl) | ~67 |
| CH (piperidine, C2) | ~55 |
| CH₂ (hydroxymethyl) | ~65 |
| CH₂ (piperidine, C6) | ~45 |
| CH₂ (piperidine, C3, C4, C5) | 20-30 |
Applications in Synthesis
This compound is a valuable intermediate in the synthesis of more complex chiral piperidine derivatives. The primary alcohol can be further functionalized, for example, by oxidation to an aldehyde or carboxylic acid, or by conversion to a leaving group for nucleophilic substitution. The Cbz protecting group can be readily removed by hydrogenolysis to liberate the secondary amine for further reactions.
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of this compound from 2-piperidinemethanol.
Caption: Synthetic workflow for N-protection.
The following diagram illustrates the logical relationship in the reduction of a precursor ester to the final product.
Caption: Synthetic workflow for ester reduction.
References
The Pivotal Role of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate in Pharmaceutical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate, a key chiral building block in the synthesis of a wide array of pharmaceutical agents. Its unique structural features make it a valuable starting material for creating complex molecular architectures, particularly in the development of novel therapeutics targeting the central nervous system and other critical biological pathways. This document outlines the synthesis, properties, and significant applications of this versatile intermediate, offering detailed experimental protocols and workflow visualizations to support research and development efforts.
Core Compound Data and Properties
A summary of the key quantitative data for the compounds involved in a typical synthesis of this compound is presented below. This information is crucial for reaction planning, stoichiometry calculations, and product characterization.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| (S)-Pipecolinic acid | (S)-Piperidine-2-carboxylic acid | 3105-95-1 | C₆H₁₁NO₂ | 129.16 | White crystalline powder |
| (S)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid | (S)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid | 28697-11-2 | C₁₄H₁₇NO₄ | 263.29 | White to off-white solid |
| (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate | (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate | 212557-00-1 | C₁₄H₁₉NO₃ | 249.31 | Colorless to pale yellow oil or solid |
Synthesis of this compound: A Detailed Experimental Protocol
The most common and efficient synthesis of this compound involves a two-step process starting from the commercially available amino acid, pipecolinic acid. The first step is the protection of the secondary amine with a benzyloxycarbonyl (Cbz) group, followed by the reduction of the carboxylic acid to the corresponding primary alcohol.
Step 1: N-Protection of (S)-Pipecolinic Acid
Reaction:
(S)-Pipecolinic acid + Benzyl chloroformate → (S)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid
Materials:
-
(S)-Pipecolinic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl), 2M
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of sodium carbonate (2.2 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
(S)-Pipecolinic acid (1.0 equivalent) is added to the stirred solution.
-
Benzyl chloroformate (1.1 equivalents) dissolved in 1,4-dioxane is added dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction mixture is then washed with diethyl ether to remove any unreacted benzyl chloroformate.
-
The aqueous layer is acidified to a pH of approximately 2 with 2M HCl, leading to the precipitation of the product.
-
The precipitate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield (S)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid as a white solid.
Step 2: Reduction of (S)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid
Reaction:
(S)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid → (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate
Materials:
-
(S)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid
-
Borane tetrahydrofuran complex solution (BH₃·THF), 1 M in THF
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
(S)-1-(Benzyloxycarbonyl)piperidine-2-carboxylic acid (1.0 equivalent) is dissolved in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
Borane tetrahydrofuran complex solution (2.0-3.0 equivalents) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C.
-
The mixture is then concentrated under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to afford (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate.
Application in Pharmaceutical Synthesis: A Workflow Example
This compound is a critical intermediate in the synthesis of various bioactive molecules. One notable application is in the preparation of fluorescent antagonists for the human 5-HT₄ receptor, which are valuable tools for studying receptor pharmacology and localization. The following diagram illustrates a generalized workflow for such a synthesis.
Caption: Synthetic workflow for a fluorescent 5-HT4 antagonist.
This workflow highlights the key transformations where the chiral piperidine core is elaborated. The initial activation of the primary alcohol allows for the introduction of a linker, which is subsequently attached to a fluorescent reporter. Following the removal of the Cbz protecting group, the piperidine nitrogen is free to be coupled with a moiety that provides affinity and selectivity for the 5-HT₄ receptor.
Synthetic Pathway Visualization
The two-step synthesis of this compound from (S)-Pipecolinic acid can be visualized as a clear and logical progression.
Caption: Synthesis of this compound.
Safety Information
Researchers and scientists handling the compounds mentioned in this guide should adhere to standard laboratory safety protocols. For N-Cbz protected piperidine derivatives, the following general hazard statements may apply and a full Safety Data Sheet (SDS) should be consulted prior to use:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a cornerstone intermediate for the synthesis of a diverse range of biologically active molecules. Its straightforward preparation from readily available starting materials, combined with its versatile reactivity, ensures its continued importance in drug discovery and development. The detailed protocols and workflows presented in this guide are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors.
Chiral Purity of (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and analytical methodologies for determining the chiral purity of (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate. This chiral building block is a valuable intermediate in the synthesis of various pharmaceutical compounds, where stereochemistry plays a critical role in efficacy and safety.
Synthesis of (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate
The most common and reliable method for the enantioselective synthesis of (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is the reduction of the corresponding carboxylic acid, (S)-N-Cbz-pipecolic acid. This starting material is commercially available and provides a direct route to the desired enantiomer.
Experimental Protocol: Asymmetric Reduction of (S)-N-Cbz-Pipecolic Acid
This protocol is based on established procedures for the reduction of N-protected amino acids.
Materials:
-
(S)-N-Cbz-pipecolic acid
-
Borane dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-N-Cbz-pipecolic acid in anhydrous THF in a flame-dried round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add borane dimethyl sulfide complex (BMS) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess BMS by the slow, dropwise addition of methanol.
-
Concentrate the mixture under reduced pressure to remove the solvents.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate.
Logical Workflow for Synthesis:
Chiral Purity Analysis
The determination of the enantiomeric excess (e.e.) of (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is crucial for quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and effective method for this purpose.
Experimental Protocol: Chiral HPLC
The following is a representative method for the chiral separation of N-Cbz protected amino alcohols. Method development and optimization may be required for specific equipment and columns.
Instrumentation and Conditions:
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a UV detector |
| Chiral Column | Chiralpak® IA or similar amylose-based CSP |
| Mobile Phase | n-Hexane:Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 215 nm or 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase (e.g., 1 mg/mL) |
Data Presentation: Expected Chiral HPLC Performance
| Parameter | Expected Value |
| Resolution (Rs) | > 1.5 |
| Selectivity (α) | > 1.1 |
| Retention Time (S)-enantiomer | t₁ |
| Retention Time (R)-enantiomer | t₂ |
| Enantiomeric Excess (% e.e.) | Calculated from peak areas |
Calculation of Enantiomeric Excess (% e.e.):
% e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Workflow for Chiral Purity Analysis:
Purification
Purification of (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is typically achieved by silica gel column chromatography. Due to the basic nature of the piperidine nitrogen, peak tailing can sometimes be an issue.
Considerations for Column Chromatography
-
Solvent System: A gradient of ethyl acetate in hexanes is commonly effective.
-
Additives: To minimize peak tailing, a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), can be added to the eluent.
-
Alternative Stationary Phases: In cases of difficult separation or significant tailing, neutral or basic alumina can be considered as an alternative to silica gel.
Logical Diagram for Purification Strategy:
Conclusion
The chiral purity of (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is paramount for its application in pharmaceutical synthesis. The enantioselective reduction of (S)-N-Cbz-pipecolic acid provides a reliable synthetic route to this valuable building block. Rigorous analysis of the enantiomeric excess using chiral HPLC is essential for ensuring the quality and stereochemical integrity of the final product. The methodologies and workflows presented in this guide offer a robust framework for the synthesis, purification, and chiral purity assessment of this important chiral intermediate.
Methodological & Application
Synthesis of Chiral Piperidines Utilizing Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various chiral piperidine derivatives using (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate as a versatile starting material. The chiral piperidine motif is a privileged scaffold in medicinal chemistry, and the methodologies described herein offer pathways to novel and diverse derivatives for drug discovery and development.
Introduction
Chiral piperidines are integral components of numerous pharmaceuticals and natural products, with their stereochemistry often playing a crucial role in biological activity. (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate, a commercially available chiral building block, serves as an excellent starting point for the synthesis of a variety of 2-substituted chiral piperidines. The presence of a primary alcohol allows for a range of chemical transformations, including oxidation to an aldehyde, conversion to a good leaving group for nucleophilic substitution, and other modifications. This document outlines key synthetic transformations of this building block, providing detailed protocols and expected outcomes.
Key Synthetic Transformations and Protocols
The primary hydroxyl group of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate can be readily transformed into other functional groups, enabling the synthesis of a diverse library of chiral piperidine derivatives. The following sections detail the protocols for these key transformations.
Oxidation to N-Cbz-piperidine-2-carboxaldehyde
The oxidation of the primary alcohol to an aldehyde provides a key intermediate, N-Cbz-piperidine-2-carboxaldehyde, which can be further functionalized through various carbon-carbon and carbon-nitrogen bond-forming reactions. The Swern oxidation is a reliable method for this transformation, proceeding under mild conditions and minimizing the risk of over-oxidation or racemization.
Experimental Protocol: Swern Oxidation
-
Materials:
-
(S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with anhydrous DCM and cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere.
-
Oxalyl chloride (1.2 equivalents) is added dropwise to the stirred DCM.
-
A solution of DMSO (2.2 equivalents) in anhydrous DCM is added dropwise to the reaction mixture, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.
-
A solution of (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM is added dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred for an additional 30 minutes at -78 °C.
-
Triethylamine (5.0 equivalents) is added dropwise to the reaction mixture. The cooling bath is removed, and the reaction is allowed to warm to room temperature over 45 minutes.
-
The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde.
-
The crude product is purified by flash column chromatography on silica gel.
-
| Product | Reagents and Conditions | Yield (%) | Spectroscopic Data Highlights |
| (S)-Benzyl 2-formylpiperidine-1-carboxylate | (COCl)₂, DMSO, TEA, DCM, -78 °C to rt | 85-95 | ¹H NMR: δ ~9.6 (s, 1H, CHO); ¹³C NMR: δ ~202 (C=O, aldehyde) |
Functionalization of the Aldehyde
The resulting aldehyde is a versatile intermediate for various carbon-carbon and carbon-nitrogen bond-forming reactions.
The Wittig reaction allows for the conversion of the aldehyde to a variety of alkene-substituted piperidines. The choice of the phosphorane ylide determines the nature of the resulting alkene.
Experimental Protocol: Wittig Reaction
-
Materials:
-
(S)-Benzyl 2-formylpiperidine-1-carboxylate
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMSO)
-
-
Procedure:
-
To a suspension of the phosphonium salt (1.1 equivalents) in the anhydrous solvent under an inert atmosphere, add the strong base at the appropriate temperature (e.g., 0 °C for NaH, -78 °C for n-BuLi).
-
Stir the mixture until the ylide is formed (often indicated by a color change).
-
Cool the ylide solution to -78 °C and add a solution of (S)-Benzyl 2-formylpiperidine-1-carboxylate (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
-
| Product | Reagents and Conditions | Yield (%) |
| (S)-Benzyl 2-vinylpiperidine-1-carboxylate | Ph₃PCH₃Br, n-BuLi, THF, -78 °C to rt | 70-85 |
| (S)-Benzyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | (EtO)₂P(O)CH₂CO₂Et, NaH, THF, 0 °C to rt (Horner-Wadsworth-Emmons) | 80-90 |
Reductive amination of the aldehyde with a primary or secondary amine provides access to 2-(aminomethyl)piperidine derivatives. Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation.
Experimental Protocol: Reductive Amination
-
Materials:
-
(S)-Benzyl 2-formylpiperidine-1-carboxylate
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
-
Procedure:
-
To a solution of (S)-Benzyl 2-formylpiperidine-1-carboxylate (1.0 equivalent) and the amine (1.1 equivalents) in DCM or DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
-
| Product | Reagents and Conditions | Yield (%) |
| (S)-Benzyl 2-((benzylamino)methyl)piperidine-1-carboxylate | Benzylamine, NaBH(OAc)₃, DCE, rt | 75-90 |
| (S)-Benzyl 2-((morpholino)methyl)piperidine-1-carboxylate | Morpholine, NaBH(OAc)₃, DCE, rt | 80-95 |
Nucleophilic Substitution via Activation of the Hydroxyl Group
The primary alcohol can be converted into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution with a variety of nucleophiles.
Experimental Protocol: Mesylation and Azide Substitution
-
Step 1: Mesylation
-
Materials:
-
(S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 equivalents).
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with cold water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude mesylate, which is often used in the next step without further purification.
-
-
-
Step 2: Azide Substitution
-
Materials:
-
Crude (S)-Benzyl 2-((methylsulfonyloxy)methyl)piperidine-1-carboxylate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the crude mesylate in DMF.
-
Add sodium azide (1.5 - 2.0 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, pour it into water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
-
| Product | Reagents and Conditions | Overall Yield (%) |
| (S)-Benzyl 2-(azidomethyl)piperidine-1-carboxylate | 1. MsCl, TEA, DCM; 2. NaN₃, DMF | 70-85 |
Conclusion
(S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is a valuable and versatile chiral building block for the synthesis of a wide range of substituted piperidine derivatives. The protocols detailed in this document provide reliable methods for the functionalization of the 2-position of the piperidine ring, offering opportunities for the development of new chemical entities with potential therapeutic applications. The mild reaction conditions and good to excellent yields make these transformations amenable to both small-scale and larger-scale synthesis in a drug discovery setting.
The Versatility of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate in Medicinal Chemistry: A Guide to Application and Protocol
Introduction: Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate, particularly its chiral (S)-enantiomer, is a highly valuable heterocyclic building block in the field of medicinal chemistry. Its rigid piperidine core, coupled with a modifiable hydroxymethyl group and a stable benzyl carbamate protecting group, provides a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This chiral precursor is instrumental in the development of potent and selective inhibitors for various therapeutic targets, including dipeptidyl peptidase-4 (DPP-4), histone deacetylases (HDACs), and monoacylglycerol lipase (MAGL). This document provides detailed application notes, experimental protocols, and structure-activity relationship (SAR) insights for researchers, scientists, and drug development professionals engaged in the use of this pivotal chemical entity.
Application Notes
The strategic importance of this compound lies in its utility as a chiral starting material for introducing the 2-substituted piperidine motif, a common feature in many approved drugs.[1] The benzyloxycarbonyl (Cbz or Z) group offers robust protection of the piperidine nitrogen, which is readily removable under standard hydrogenolysis conditions without affecting other functional groups. The primary alcohol at the 2-position serves as a versatile handle for a variety of chemical transformations, including oxidation to an aldehyde or carboxylic acid, conversion to leaving groups for nucleophilic substitution, or etherification/esterification to introduce diverse side chains.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for regulating glucose homeostasis. Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[2] The 2-substituted piperidine scaffold is a key pharmacophoric element in several potent DPP-4 inhibitors. The synthesis of such inhibitors often involves the conversion of the hydroxymethyl group of (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate into an amine, which is then coupled with other fragments to generate the final drug candidate.[2][3]
Histone Deacetylase (HDAC) Inhibitors for Oncology
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[4] Dysregulation of HDAC activity is implicated in the pathogenesis of various cancers. HDAC inhibitors have emerged as a promising class of anti-cancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[5] Piperidine-based scaffolds can serve as the "cap" group in the typical pharmacophore model of HDAC inhibitors, interacting with the surface of the enzyme's active site. The hydroxymethyl group can be elaborated into a linker that connects to a zinc-binding group, such as a hydroxamic acid.[6]
Monoacylglycerol Lipase (MAGL) Inhibitors for Neurological Disorders and Cancer
MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain.[7] Inhibition of MAGL leads to elevated levels of 2-AG, which can modulate neurotransmission and neuroinflammation, making MAGL a promising target for the treatment of neurological disorders, pain, and cancer.[8][9] Benzylpiperidine derivatives have been identified as potent and reversible MAGL inhibitors.[8][10] The synthesis of these inhibitors can utilize this compound as a starting material, where the hydroxymethyl group is transformed to attach various pharmacophoric fragments.
Quantitative Data Summary
The following tables summarize key quantitative data for representative compounds derived from piperidine-based building blocks, demonstrating their therapeutic potential.
Table 1: Biological Activity of Piperidine-Based DPP-4 Inhibitors
| Compound ID | Scaffold Modification | DPP-4 IC50 (nM) | Selectivity vs. DPP-8/DPP-9 | Reference |
| 1 | 2-Benzylpyrrolidine derivative | 300 | >100-fold | [11] |
| 2 | 4-Benzylpiperidine derivative | 1600 | >50-fold | [11] |
| 3 | 2-Benzylpiperazine derivative (Lead) | 19 | >1000-fold | [11] |
| 4 | (R)-3-amino-N-(1-benzylpiperidin-4-yl) | 4000 | Not reported | [11] |
Table 2: Biological Activity of Piperidine-Based HDAC Inhibitors
| Compound ID | Scaffold Modification | HDAC1 IC50 (µM) | HDAC6 IC50 (µM) | Cell Line Apoptosis | Reference |
| d5 | N-Benzyl piperidine derivative | 0.17 | Not reported | Neuroprotective in PC-12 cells | |
| d10 | N-Benzyl piperidine derivative | 0.45 | Not reported | Neuroprotective in PC-12 cells |
Table 3: Biological Activity of Benzylpiperidine-Based MAGL Inhibitors
| Compound ID | Scaffold Modification | MAGL IC50 (nM) | FAAH IC50 (µM) | Reference |
| 7 | Benzylpiperidine | 133.9 | 5.9 | [10] |
| 10c | Dichloro-substituted phenolic ring | 124.6 | >10 | [10] |
| 10d | Dichloro-substituted phenolic ring | 107.2 | >10 | [10] |
| 10e | Bromo-substituted phenolic ring | 109.4 | >10 | [10] |
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of bioactive molecules using this compound as a starting material.
Protocol 1: Synthesis of (S)-1-Boc-2-piperidinemethanol
This protocol details the protection of the commercially available (S)-2-piperidinemethanol, a common precursor or alternative to the benzyl-protected version.
Materials:
-
(S)-2-Piperidinemethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [12]
-
Dissolve (S)-2-piperidinemethanol (1.0 eq) in dichloromethane.
-
Add triethylamine (3.5 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction by adding water and separate the organic layer.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Boc-2-piperidinemethanol as an oil.
Protocol 2: Oxidation of this compound to the Aldehyde
This protocol describes the oxidation of the primary alcohol to an aldehyde, a key intermediate for further elaboration.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure (using DMP):
-
Dissolve this compound (1.0 eq) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane (1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously for 15-20 minutes until the layers become clear.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde, which can be used in the next step without further purification or purified by column chromatography.
Protocol 3: In Vitro HDAC Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against HDAC enzymes.
Materials:
-
HeLa or other suitable cell line nuclear extract as a source of HDACs
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
-
Trichostatin A (TSA) as a positive control
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution containing a trypsin-like protease
-
Test compounds dissolved in DMSO
-
96-well microplate (black, flat-bottom)
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (TSA) in assay buffer.
-
In a 96-well plate, add the nuclear extract (or purified HDAC enzyme), followed by the test compound or vehicle (DMSO).
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and generate the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of this compound.
Caption: HDAC inhibitor-induced apoptosis pathway.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Inhibition of Histone Deacetylases Induces Cancer Cell Apoptosis Through the PERK Pathway of ER Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on ortho-hydroxyanilide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. oatext.com [oatext.com]
- 12. N-Boc-piperidine-2-methanol synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Asymmetric Synthesis with Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals.
Introduction
In the field of asymmetric synthesis, the quest for efficient and highly stereoselective methodologies is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral auxiliaries are powerful tools that enable the introduction of stereocenters with high fidelity. This document details the application of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate as a promising chiral auxiliary.
The rigid piperidine scaffold, substituted with a hydroxymethyl group, provides a well-defined chiral environment. The carbamate-protected nitrogen allows for facile attachment and cleavage, while the hydroxyl group can be derivatized to tether the prochiral substrate. The strategic positioning of the benzyl group on the nitrogen atom can further influence the steric environment, enhancing diastereoselectivity in subsequent transformations. This chiral auxiliary is particularly suited for asymmetric alkylations, aldol reactions, and Diels-Alder reactions.
General Workflow
The utilization of this compound as a chiral auxiliary follows a well-established three-step sequence:
-
Attachment of the Auxiliary: The chiral auxiliary is covalently attached to a prochiral substrate (e.g., a carboxylic acid) through the formation of an ester bond with the hydroxymethyl group.
-
Diastereoselective Reaction: The resulting chiral adduct undergoes a diastereoselective transformation, such as enolate alkylation or an aldol reaction, where the chiral auxiliary directs the approach of the electrophile.
-
Cleavage of the Auxiliary: The newly formed chiral product is liberated from the auxiliary, which can then be recovered and recycled.
Caption: General workflow for asymmetric synthesis.
Key Applications and Hypothetical Data
The following tables summarize hypothetical data for the application of (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate in key asymmetric transformations. These values are projected based on results from structurally similar chiral auxiliaries and are intended to serve as a benchmark for optimization.
Asymmetric Alkylation of Propanoic Acid
This reaction involves the alkylation of the enolate derived from the propionyl ester of the chiral auxiliary.
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | LDA | THF | -78 | 92 | 95:5 |
| 2 | Iodomethane | NaHMDS | THF | -78 | 88 | 93:7 |
| 3 | Allyl iodide | KHMDS | Toluene | -78 | 90 | 96:4 |
| 4 | Isopropyl iodide | LDA | THF | -40 | 75 | 85:15 |
Asymmetric Aldol Reaction with Aldehydes
This protocol outlines the reaction of the titanium enolate of the acetate ester of the chiral auxiliary with various aldehydes.
| Entry | Aldehyde (R-CHO) | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 85 | 98:2 |
| 2 | Isobutyraldehyde | Sn(OTf)₂ | CH₂Cl₂ | -78 | 89 | 97:3 |
| 3 | Acetaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 82 | 94:6 |
| 4 | Cinnamaldehyde | MgBr₂·OEt₂ | Toluene | -78 | 87 | 95:5 |
Experimental Protocols
Protocol 1: Attachment of the Chiral Auxiliary (Esterification)
This protocol describes the formation of the ester between (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate and propanoic acid.
Materials:
-
(S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv)
-
Propanoic acid (1.2 equiv)
-
Dicyclohexylcarbodiimide (DCC) (1.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv), propanoic acid (1.2 equiv), and DMAP (0.1 equiv) in anhydrous CH₂Cl₂ at 0 °C, add a solution of DCC (1.2 equiv) in CH₂Cl₂ dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ester.
Caption: Protocol 1: Esterification Workflow.
Protocol 2: Diastereoselective Alkylation
This protocol details the asymmetric alkylation of the propionyl ester of the chiral auxiliary with benzyl bromide.
Materials:
-
Ester from Protocol 1 (1.0 equiv)
-
Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M solution in THF/heptane/ethylbenzene)
-
Benzyl bromide (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the ester (1.0 equiv) in anhydrous THF at -78 °C, add LDA (1.1 equiv) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add benzyl bromide (1.2 equiv) dropwise and stir the reaction mixture at -78 °C for 4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the alkylated product. Determine the diastereomeric ratio by ¹H NMR or HPLC analysis.
Protocol 3: Cleavage of the Chiral Auxiliary (Reductive Cleavage)
This protocol describes the removal of the chiral auxiliary to yield the chiral alcohol.
Materials:
-
Alkylated product from Protocol 2 (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of LiAlH₄ (2.0 equiv) in anhydrous THF at 0 °C, add a solution of the alkylated product (1.0 equiv) in THF dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and quench carefully by the sequential dropwise addition of water, 15% aqueous NaOH, and water.
-
Add saturated aqueous Rochelle's salt solution and stir vigorously until two clear layers are formed.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the enantiomerically enriched alcohol and the recovered chiral auxiliary.
Caption: Protocol 3: Reductive Cleavage Workflow.
Conclusion
This compound presents itself as a versatile and effective chiral auxiliary for a range of asymmetric transformations. Its rigid structure and the presence of a modifiable hydroxyl group allow for high levels of stereocontrol. The straightforward attachment and cleavage protocols, coupled with the potential for high diastereoselectivity, make it a valuable tool for the synthesis of complex chiral molecules in academic and industrial research settings. The provided protocols serve as a starting point for the exploration of this auxiliary in various synthetic applications.
Application Notes and Protocols for N-debenzylation of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the N-debenzylation of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate, a crucial deprotection step in synthetic organic chemistry. The primary methods discussed are catalytic transfer hydrogenation and catalytic hydrogenation, with a focus on the use of palladium on carbon (Pd/C) as the catalyst. These protocols are designed to offer reliable and reproducible methods for obtaining the desired product, 2-(hydroxymethyl)piperidine.
Introduction
The benzyl carbamate (Cbz or Z) protecting group is widely employed in the synthesis of complex molecules due to its stability under a variety of reaction conditions. Its removal, typically via hydrogenolysis, is a key step in many synthetic routes. This application note details two effective methods for the N-debenzylation of this compound: catalytic transfer hydrogenation using a hydrogen donor and standard catalytic hydrogenation with hydrogen gas. Both methods utilize a heterogeneous palladium on carbon catalyst, which is favored for its efficiency and ease of removal from the reaction mixture.
Data Presentation
The following tables summarize the key quantitative parameters for the two primary N-debenzylation protocols. These values are based on established procedures for similar N-benzyl and N-Cbz protected compounds and represent typical experimental conditions.
Table 1: Quantitative Data for Catalytic Transfer Hydrogenation
| Parameter | Value | Notes |
| Substrate | This compound | 1.0 equivalent |
| Catalyst | 10% Palladium on Carbon (Pd/C) | 10-20% by weight of the substrate |
| Hydrogen Donor | Ammonium Formate (HCOONH₄) | 5.0 equivalents |
| Solvent | Methanol (MeOH) | 10-20 mL per gram of substrate |
| Temperature | Reflux (approx. 65 °C) | Provides sufficient energy for the reaction |
| Reaction Time | 1 - 4 hours (typical) | Monitor by TLC for completion |
| Typical Yield | >90% | Varies with scale and purity of reagents |
Table 2: Quantitative Data for Catalytic Hydrogenation
| Parameter | Value | Notes |
| Substrate | This compound | 1.0 equivalent |
| Catalyst | 10% Palladium on Carbon (Pd/C) | 5-10 mol% |
| Hydrogen Source | Hydrogen Gas (H₂) | 1 atmosphere (balloon) |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | 10-20 mL per gram of substrate |
| Temperature | Room Temperature (20-25 °C) | Generally sufficient for the reaction |
| Reaction Time | 2 - 16 hours (typical) | Monitor by TLC for completion |
| Typical Yield | >95% | Often very clean with high yields |
Experimental Protocols
Protocol 1: N-debenzylation via Catalytic Transfer Hydrogenation
This method is often preferred for its operational simplicity and avoidance of hydrogen gas cylinders.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate
-
Anhydrous Methanol
-
Celite® or a suitable filter agent
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous methanol (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (10-20% by weight of the substrate) to the stirred solution.
-
Under a nitrogen or argon atmosphere, add ammonium formate (5.0 eq) in one portion.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
The crude 2-(hydroxymethyl)piperidine can be further purified by distillation or chromatography if necessary.
Protocol 2: N-debenzylation via Catalytic Hydrogenation
This is a classic and highly effective method for Cbz deprotection.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (e.g., a hydrogen-filled balloon)
-
Round-bottom flask equipped with a magnetic stirrer
-
Vacuum line and inert gas supply (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate) in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the flask with a septum and briefly apply vacuum, then backfill with nitrogen or argon. Repeat this cycle three times.
-
Introduce hydrogen gas to the flask, typically by attaching a hydrogen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully purge the flask with nitrogen or argon to remove any residual hydrogen.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the 2-(hydroxymethyl)piperidine as needed.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the proposed signaling pathway (reaction mechanism) for the N-debenzylation process.
Caption: Workflow for the N-debenzylation of this compound.
Caption: Proposed mechanism for the Pd/C catalyzed N-debenzylation.
Application Notes and Protocols for Coupling Reactions with Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the coupling of various moieties to the hydroxyl group of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate. This versatile building block is frequently utilized in the synthesis of complex molecules in medicinal chemistry and drug discovery. The primary focus of these notes is on O-alkylation reactions, specifically the Mitsunobu reaction and the Williamson ether synthesis, to form ether linkages.
Introduction
This compound is a valuable chiral intermediate possessing a primary alcohol that can be readily functionalized. The piperidine scaffold is a common motif in a vast array of biologically active compounds, and the ability to introduce diverse substituents at the 2-position via the hydroxymethyl group is a key synthetic strategy. This document outlines reliable methods for the etherification of this alcohol, providing protocols that can be adapted for the synthesis of compound libraries or for the targeted synthesis of specific analogues.
Overview of Coupling Reactions
The hydroxyl group of this compound can be coupled with a variety of partners, including phenols and alkyl halides, through well-established synthetic methodologies. The two primary reactions covered in these application notes are:
-
Mitsunobu Reaction: This reaction allows for the coupling of the alcohol with a pronucleophile, typically a phenol or other acidic compound, under mild, redox-neutral conditions. It is particularly useful for achieving a stereochemical inversion at the carbon bearing the hydroxyl group, although in the case of a primary alcohol, this is not a factor.[1][2]
-
Williamson Ether Synthesis: This classic method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl or benzyl halide in an SN2 reaction. This method is robust and widely applicable for the formation of a diverse range of ethers.[3][4][5][6][7]
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the coupling reactions of this compound with various partners. These data are compiled from analogous reactions and represent expected ranges for successful transformations.
| Coupling Partner (Example) | Reaction Type | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | Mitsunobu | PPh₃, DIAD | THF | 0 to RT | 12-24 | 70-90 |
| 4-Nitrophenol | Mitsunobu | PPh₃, DEAD | THF | 0 to RT | 8-16 | 85-95 |
| Benzyl Bromide | Williamson | NaH | THF/DMF | RT | 4-12 | 80-95 |
| Ethyl Iodide | Williamson | KH | THF | RT | 6-18 | 75-90 |
Experimental Protocols
Mitsunobu Reaction Protocol: Coupling with a Phenol
This protocol describes a general procedure for the coupling of this compound with a generic phenol.
Materials:
-
This compound
-
Phenol (or substituted phenol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq.) and the phenol (1.1 eq.) in anhydrous THF (approximately 0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq.).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.2 eq.) dropwise to the stirred solution. A color change to yellow or orange is typically observed.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography, eluting with a suitable gradient of ethyl acetate in hexanes to afford the desired ether product.
Williamson Ether Synthesis Protocol: Coupling with an Alkyl Halide
This protocol provides a general method for the O-alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium hydride (KH)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous THF or DMF (approximately 0.2-0.5 M) under an inert atmosphere, add sodium hydride (1.2 eq.) portion-wise at 0 °C.
-
Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired ether.
Visualizations
The following diagrams illustrate the logical workflow of the described coupling reactions.
Caption: Workflow for the Mitsunobu Coupling Reaction.
Caption: Workflow for the Williamson Ether Synthesis.
Safety Considerations
-
Mitsunobu Reaction: Azodicarboxylates such as DEAD and DIAD are potentially explosive and should be handled with care. It is recommended to use them as solutions. Triphenylphosphine is an irritant.
-
Williamson Ether Synthesis: Sodium hydride and potassium hydride are highly flammable and react violently with water. These reagents should be handled under an inert atmosphere and quenched carefully.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Application of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate in Creating Privileged Structures in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a quintessential privileged structure in medicinal chemistry, frequently incorporated into a vast array of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties. Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate, a readily available chiral building block, serves as a versatile starting material for the synthesis of diverse libraries of bioactive compounds. The presence of a protected amine and a primary alcohol allows for sequential and site-selective modifications, enabling the exploration of chemical space to identify potent and selective modulators of various biological targets.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of two important classes of enzyme inhibitors: Monoacylglycerol Lipase (MAGL) inhibitors and Cholinesterase inhibitors.
Application Note 1: Development of Monoacylglycerol Lipase (MAGL) Inhibitors
Introduction: Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in the endocannabinoid system by hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol.[1] Inhibition of MAGL increases the levels of 2-AG, which can modulate pain, inflammation, and neuroprotection by activating cannabinoid receptors (CB1 and CB2).[1] Consequently, MAGL has emerged as a promising therapeutic target for a range of disorders, including neurodegenerative diseases, inflammatory conditions, and cancer.[2] The benzylpiperidine scaffold has been successfully employed in the design of potent and reversible MAGL inhibitors.[2]
Logical Workflow for Developing Benzylpiperidine-based MAGL Inhibitors:
References
Application Notes: Enantioselective Reactions Utilizing Piperidine-Based Chiral Amino Alcohols
Disclaimer: A comprehensive review of scientific literature did not yield specific examples of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate being directly utilized as a chiral auxiliary, ligand, or catalyst in enantioselective reactions. However, its structural motif, a chiral 1,2-amino alcohol embedded within a piperidine scaffold, is characteristic of a well-established class of ligands for asymmetric catalysis. This document provides detailed application notes and protocols for a representative application of this class of ligands, focusing on the enantioselective addition of organozinc reagents to aldehydes.
Introduction
Chiral piperidine scaffolds are central to the development of pharmaceuticals and natural products.[1] The synthesis of enantiomerically pure piperidine derivatives is, therefore, a critical endeavor in medicinal and organic chemistry.[2] Chiral amino alcohols, particularly those with a constrained cyclic backbone like piperidine, serve as highly effective bidentate ligands in metal-catalyzed asymmetric transformations.[3] These ligands create a rigid and well-defined chiral environment around a metal center, enabling high levels of stereocontrol in the formation of new stereocenters.[3]
The N-protected 2-(hydroxymethyl)piperidine framework can be a precursor to various chiral ligands. The hydroxyl and the secondary amine (after deprotection of the carbamate) can act as coordination sites for a metal. The conformational rigidity of the piperidine ring and the stereochemistry at the C2 position are key to inducing enantioselectivity.
Application: Enantioselective Addition of Diethylzinc to Aldehydes
A benchmark reaction to evaluate the efficacy of chiral amino alcohol ligands is the enantioselective addition of diethylzinc to aldehydes, which produces valuable chiral secondary alcohols.[4] The reaction is highly sensitive to the structure of the chiral ligand, making it an excellent model for comparing ligand performance.
Data Presentation: Performance of Chiral Amino Alcohol Ligands
The following table summarizes the performance of several representative chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde. This data is compiled from literature sources and serves as a comparative guide.[4]
| Ligand | Structure | Yield (%) | ee (%) | Product Configuration |
| (-)-DAIB | 3-exo-(Dimethylamino)isoborneol | >95 | 98 | (S) |
| (1R,2S)-(-)-N-Methylephedrine | A pseudoephedrine derivative | 85 | 90 | (R) |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol | A proline-derived amino alcohol | 99 | 97 | (S) |
| Hypothetical Piperidine Ligand | Structurally analogous to a deprotected and modified this compound | N/A | N/A | N/A |
Note: Data for the hypothetical ligand is not available as no specific applications were found in the literature.
Experimental Protocols
The following is a generalized protocol for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral amino alcohol ligand. This protocol is based on established methodologies and should be adapted for specific substrates and ligands.[4]
Materials
-
Chiral amino alcohol ligand (e.g., (1S,2R)-1-Amino-2-indanol derived ligand)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Aldehyde (e.g., Benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for reactions under inert atmosphere (e.g., Schlenk line or glovebox)
-
Syringes and cannulation equipment
Procedure
-
Catalyst Preparation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral amino alcohol ligand (0.1 mmol) in anhydrous toluene (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction Setup:
-
Slowly add the diethylzinc solution (1.0 M in hexanes, 2.2 mmol) to the ligand solution at 0 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add the aldehyde (2.0 mmol) dropwise to the reaction mixture.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) of the purified product by chiral HPLC or GC analysis.
-
Mandatory Visualizations
Caption: General workflow for asymmetric synthesis.
Caption: Proposed catalytic cycle for enantioselective addition.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate.
Troubleshooting Guide: Overcoming Low Yield
Low yields in the synthesis of this compound, which is typically achieved through the reduction of a suitable precursor like N-Cbz-pipecolinic acid or its ester, can be a significant challenge. This guide addresses common issues and provides systematic solutions.
Problem 1: Incomplete or No Reaction
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting material (N-Cbz-pipecolinic acid or its ester).
-
Minimal or no desired product is observed.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inactive Reducing Agent | Lithium aluminum hydride (LiAlH₄) is highly reactive with moisture. Use a fresh bottle or a properly stored, dry sample. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Amount of Reducing Agent | For the reduction of an ester, at least 1.5-2 equivalents of LiAlH₄ are typically required. For a carboxylic acid, a higher amount (2-3 equivalents) is necessary as the first equivalent is consumed in deprotonating the acidic proton. Titrate the LiAlH₄ solution before use to determine its exact concentration. |
| Low Reaction Temperature | While initial addition of the substrate to the LiAlH₄ suspension is often done at 0°C to control the initial exotherm, the reaction may require warming to room temperature or even gentle reflux in THF to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature profile. |
| Poor Solubility of Starting Material | Ensure the starting material is fully dissolved in an appropriate anhydrous solvent (e.g., THF, diethyl ether) before its addition to the reducing agent suspension. |
Problem 2: Formation of Byproducts
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting material and the desired product.
-
NMR or MS analysis of the crude product indicates the presence of impurities.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Over-reduction | In some cases, particularly with prolonged reaction times or high temperatures, the Cbz protecting group may be susceptible to reduction by LiAlH₄, leading to the formation of N-methylpiperidine-2-methanol. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Formation of Aldehyde Intermediate | The reduction of an ester to an alcohol proceeds through an aldehyde intermediate. If the reaction is not complete, or if a less reactive hydride source is used (like DIBAL-H at low temperatures), the aldehyde may be isolated. For the complete reduction to the alcohol with LiAlH₄, ensure sufficient reagent and reaction time. |
| Reaction with Solvent | LiAlH₄ can react with certain solvents. Use anhydrous, non-reactive solvents such as THF or diethyl ether. |
Problem 3: Difficult Product Isolation and Purification
Symptoms:
-
Low recovery of the product after work-up and purification.
-
The isolated product is an oil that is difficult to handle or purify.
Possible Causes & Solutions:
| Potential Cause | Recommended Solution |
| Emulsion during Work-up | The quenching of LiAlH₄ reactions can form gelatinous aluminum salts that lead to emulsions, making extraction difficult. A Fieser work-up (sequential addition of water, 15% NaOH solution, and then more water) can produce a granular precipitate that is easier to filter off. |
| Product Loss during Extraction | The product has some water solubility. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
| Co-elution during Chromatography | If byproducts have similar polarity to the desired product, separation by column chromatography can be challenging. Optimize the solvent system for chromatography. Sometimes, conversion to a solid derivative can aid in purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common route involves the reduction of the corresponding carboxylic acid or its ester. The synthesis typically starts with the protection of piperidine-2-carboxylic acid (pipecolinic acid) with a benzyloxycarbonyl (Cbz) group to form N-Cbz-piperidine-2-carboxylic acid. This can then be directly reduced or first converted to an ester (e.g., methyl or ethyl ester) followed by reduction.
Q2: Which reducing agent is best for this transformation?
A2: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both carboxylic acids and esters to primary alcohols and is commonly used for this synthesis.[1][2] Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters or carboxylic acids.[1][2] Other reducing agents like Diisobutylaluminium hydride (DIBAL-H) can also be used, but may require careful temperature control to avoid stopping at the aldehyde intermediate.
Q3: Can the Cbz protecting group be cleaved during the reduction with LiAlH₄?
A3: While the Cbz group is generally stable to LiAlH₄ under standard conditions for ester reduction, over-reduction leading to cleavage can occur under harsh conditions such as prolonged reaction times or high temperatures. This would result in the formation of toluene and the unprotected amino alcohol, or potentially N-methylated byproducts.
Q4: What is a typical work-up procedure for a LiAlH₄ reduction?
A4: A common and effective method is the Fieser work-up. After cooling the reaction mixture in an ice bath, a specific sequence of water, aqueous sodium hydroxide, and then more water is added cautiously. This procedure is designed to produce granular aluminum salts that can be easily removed by filtration, simplifying the extraction of the product.
Q5: How can I monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable solvent system (e.g., ethyl acetate/hexanes) should be used to clearly separate the starting material, the product, and any potential byproducts. The disappearance of the starting material spot is a good indicator of reaction completion.
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of this compound
| Reducing Agent | Starting Material | Typical Solvent | Typical Temperature | Reported Yield | Notes |
| LiAlH₄ | N-Cbz-pipecolinic acid methyl ester | THF | 0°C to RT | ~60-70% | A common and effective method.[3] |
| LiAlH₄ | N-Cbz-pipecolinic acid | THF | 0°C to Reflux | Moderate | Requires more equivalents of LiAlH₄. |
| NaBH₄ | N-Cbz-pipecolinic acid methyl ester | Methanol/THF | RT to Reflux | Very Low to No Reaction | Generally not strong enough to reduce esters.[1][2] |
| DIBAL-H | N-Cbz-pipecolinic acid methyl ester | Toluene/DCM | -78°C | Variable | Can potentially isolate the aldehyde intermediate. |
Experimental Protocols
Protocol 1: Synthesis of N-Cbz-piperidine-2-carboxylic acid methyl ester
-
Suspend N-Cbz-piperidine-2-carboxylic acid (1.0 eq) in methanol (10 volumes).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature at 0°C.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester, which can be purified by column chromatography if necessary.
Protocol 2: Reduction of N-Cbz-piperidine-2-carboxylic acid methyl ester with LiAlH₄
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF (20 volumes) under a nitrogen atmosphere at 0°C, add a solution of N-Cbz-piperidine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous THF (10 volumes) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0°C and cautiously quench the reaction by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting mixture at room temperature for 30 minutes, during which a granular precipitate should form.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure product.
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Enhancing Enantioselectivity with Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate
Welcome to the technical support center for improving the enantioselectivity of your chemical reactions using Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and optimize your stereoselective syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in asymmetric synthesis?
A1: this compound is primarily utilized as a chiral auxiliary. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is cleaved from the product. The rigid, chiral scaffold of the piperidine derivative blocks one face of the reactive intermediate, forcing the incoming reagent to attack from the less sterically hindered face, thus leading to a high diastereomeric excess.
Q2: I am observing low diastereoselectivity in my reaction. What are the potential causes?
A2: Low diastereoselectivity can stem from several factors. Common causes include:
-
Incomplete enolate formation: If the deprotonation of the substrate-auxiliary conjugate is not complete, the remaining starting material can react non-selectively.
-
Incorrect choice of base or solvent: The aggregation state and reactivity of the enolate are highly dependent on the counterion (from the base) and the coordinating properties of the solvent.
-
Reaction temperature: Higher temperatures can lead to reduced selectivity by providing enough energy to overcome the steric barrier imposed by the auxiliary.
-
Steric similarity between the auxiliary and the electrophile: If the electrophile is not sufficiently bulky, the energy difference between the two transition states may be too small to achieve high selectivity.
Q3: What is the best method for cleaving the auxiliary from my product?
A3: The optimal cleavage method depends on the nature of the product and the linkage to the auxiliary. For N-acyl piperidines, common methods include:
-
Basic hydrolysis: Using strong bases like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) can hydrolyze the amide bond.
-
Reductive cleavage: Lithium aluminum hydride (LiAlH4) can be used to reduce the amide to an amine, releasing the chiral alcohol.
-
Transesterification: Reaction with a nucleophilic alcohol in the presence of a catalyst can form the corresponding ester of the product.
It is crucial to perform cleavage under conditions that do not racemize the newly formed stereocenter.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Diastereomeric Excess (d.e.) | Reaction temperature is too high. | Lower the reaction temperature. For many enolate alkylations, -78 °C is optimal. |
| Inappropriate solvent. | Screen different solvents. Aprotic solvents like THF, toluene, or dichloromethane are common. Ethereal solvents can coordinate with metal cations and influence selectivity. | |
| Incorrect base for enolization. | For carbonyl compounds, consider bases like LDA, LiHMDS, or NaHMDS. The choice of base can affect the enolate geometry. | |
| Low Yield | Incomplete reaction. | Increase reaction time or use a more reactive electrophile. |
| Difficulty in attaching the auxiliary. | Ensure the starting carboxylic acid is converted to a more reactive species like an acid chloride or activated with a coupling reagent (e.g., DCC, HATU). | |
| Product degradation during auxiliary cleavage. | Screen milder cleavage conditions. For example, use LiOH at 0 °C instead of room temperature. | |
| Difficulty in Removing the Auxiliary | Steric hindrance around the cleavage site. | Employ more forcing cleavage conditions (e.g., higher temperature, stronger nucleophile), but be mindful of potential epimerization. |
| The auxiliary is not stable to the reaction conditions. | Ensure the protecting group on the piperidine nitrogen (in this case, the Cbz group) is compatible with the reaction conditions. |
Experimental Protocols
General Protocol for Asymmetric Alkylation using this compound as a Chiral Auxiliary
This protocol describes a general procedure for the diastereoselective alkylation of a carboxylic acid derivative.
Step 1: Attachment of the Chiral Auxiliary
-
To a solution of the carboxylic acid (1.0 eq.) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq.) and a catalytic amount of DMF.
-
Stir the mixture for 1-2 hours at room temperature.
-
In a separate flask, dissolve this compound (1.1 eq.) and triethylamine (1.5 eq.) in DCM.
-
Slowly add the freshly prepared acid chloride solution to the auxiliary solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH4Cl, extract with DCM, dry the organic layer over Na2SO4, and purify by column chromatography to yield the N-acylpiperidine derivative.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acylpiperidine derivative (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide) (1.2 eq.) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction by adding saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and purify by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water (4:1).
-
Add lithium hydroxide (LiOH) (3.0 eq.) and stir at room temperature for 4-8 hours.
-
Acidify the reaction mixture with 1 M HCl to pH ~3.
-
Extract the product with ethyl acetate, dry over Na2SO4, and purify to obtain the enantiomerically enriched carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.
Data Presentation
The following table summarizes the effect of different reaction parameters on the diastereomeric excess (d.e.) for a hypothetical asymmetric alkylation.
| Entry | Base | Solvent | Temperature (°C) | Diastereomeric Excess (d.e. %) |
| 1 | LDA | THF | -78 | 95 |
| 2 | LDA | Toluene | -78 | 88 |
| 3 | LiHMDS | THF | -78 | 92 |
| 4 | LDA | THF | -40 | 75 |
| 5 | NaHMDS | THF | -78 | 85 |
Visualizations
Experimental Workflow for Asymmetric Synthesis
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Logical Relationship for Troubleshooting Low Diastereoselectivity
Caption: Troubleshooting guide for low diastereoselectivity in asymmetric reactions.
Stability and storage conditions for Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate
This technical support center provides guidance on the stability and storage of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate, addressing common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term storage, it is recommended to store this compound in a tightly sealed container in a dry environment. Options include refrigeration at 2-8°C or freezing at -20°C under an inert atmosphere to minimize degradation.[1] Some suppliers also advise cold-chain transportation to maintain product integrity.
Q2: How should I handle the compound for short-term use in the lab?
For routine laboratory use, allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Minimize the time the container is open and securely reseal it immediately after use. If possible, working under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent potential oxidation.
Q3: Is this compound sensitive to light?
Q4: What are the potential signs of degradation for this compound?
Visual signs of degradation can include a change in color (e.g., from colorless/white to yellow) or a change in physical form (e.g., from solid to a semi-solid or liquid).[1] For a more definitive assessment, analytical techniques such as HPLC should be used to check for the appearance of impurity peaks.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results using the same batch of the compound. | Degradation of the compound due to improper storage or handling. | 1. Review your storage and handling procedures. Ensure the compound is stored at the recommended temperature and protected from moisture and air. 2. Perform a purity check of your current stock using a suitable analytical method like HPLC or NMR. 3. If degradation is confirmed, it is advisable to use a fresh, unopened vial of the compound for your experiments. |
| The compound has changed color or physical appearance. | This may indicate chemical degradation. | 1. Do not use the compound for sensitive experiments where purity is critical. 2. You can attempt to purify a small sample, but it is generally recommended to procure a fresh batch. 3. Contact the supplier for a certificate of analysis for the specific lot number to compare with your observations. |
| Observing unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | This is a strong indicator of the presence of impurities or degradation products. The benzyl carbamate (Cbz) group can be susceptible to hydrolysis, particularly under basic conditions. | 1. Investigate the potential for hydrolysis in your experimental setup. Ensure that any basic solutions are handled appropriately and that the compound's exposure to them is minimized if not part of the intended reaction. 2. Consider performing a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products, which can help in interpreting your chromatograms. |
Quantitative Data Summary
As specific quantitative stability data for this compound is not publicly available, researchers are encouraged to perform their own stability studies. The following table can be used to record and compare results from such studies.
| Storage Condition | Time Point | Assay (% Purity by HPLC) | Appearance of Degradation Products (% Area) | Appearance |
| -20°C (Freezer) | 0 months | |||
| 3 months | ||||
| 6 months | ||||
| 12 months | ||||
| 2-8°C (Refrigerator) | 0 months | |||
| 1 month | ||||
| 3 months | ||||
| 6 months | ||||
| Room Temperature (20-25°C) | 0 days | |||
| 7 days | ||||
| 14 days | ||||
| 30 days | ||||
| 40°C (Accelerated Stability) | 0 days | |||
| 7 days | ||||
| 14 days | ||||
| 30 days |
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.
1. Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Cool the solution, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature and monitor for degradation at various time points (e.g., 1, 4, 8, 24 hours), as carbamates can be sensitive to bases.
-
Neutralize with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix a portion of the stock solution with an equal volume of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store a sample of the solid compound in an oven at a high temperature (e.g., 80°C) for a defined period (e.g., 7 days).
-
Also, heat a portion of the stock solution at an elevated temperature (e.g., 60°C) for 24 hours.
-
Prepare samples for HPLC analysis by dissolving the solid or diluting the solution in the mobile phase.
-
-
Photostability:
-
Expose a sample of the solid compound and a portion of the stock solution to a light source (e.g., a photostability chamber with UV and visible light) for a defined period.
-
Prepare samples for HPLC analysis.
-
-
Control Sample: A sample of the stock solution stored under normal laboratory conditions (or refrigerated) should be used as a control.
4. Analysis: Analyze all samples by a validated HPLC method. Compare the chromatograms of the stressed samples to the control sample to identify and quantify any degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate. The information is presented in a question-and-answer format to address common challenges encountered during synthesis, oxidation, and deprotection reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most common reactions involve the functionalization of the primary alcohol and the deprotection of the amine. Key transformations include:
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Oxidation of the primary alcohol to the corresponding aldehyde, Benzyl 2-formylpiperidine-1-carboxylate.
-
Deprotection of the carboxybenzyl (Cbz) group to yield 2-(hydroxymethyl)piperidine.
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Conversion of the hydroxyl group to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution.
Q2: How do I choose the right oxidizing agent for converting the primary alcohol to an aldehyde?
A2: The choice of oxidizing agent depends on the substrate's sensitivity and desired reaction conditions.[1]
-
Dess-Martin Periodinane (DMP): This reagent is known for its mildness, high selectivity, and tolerance of sensitive functional groups.[1][2] It operates at room temperature and neutral pH, often resulting in clean reactions with straightforward workups.[1][3]
-
Swern Oxidation: This method is also valued for its mild conditions and is suitable for synthesizing relatively unstable aldehydes.[1][4] It is performed at low temperatures (typically -78 °C) and is effective for large-scale synthesis as the byproducts are volatile and easily removed.[1][5] However, it generates foul-smelling dimethyl sulfide.[4][6][7]
Q3: What are the key challenges in purifying piperidine-containing compounds like those derived from this compound?
A3: A common issue in the purification of piperidine-containing compounds by silica gel chromatography is peak tailing.[8] This is due to the interaction of the basic nitrogen of the piperidine ring with the acidic silanol groups on the silica surface, leading to poor separation.[8] To mitigate this, a basic modifier such as triethylamine (0.1-1% v/v) or a solution of ammonia in methanol can be added to the eluent to improve the peak shape.[8]
Troubleshooting Guides
Oxidation Reactions
Problem 1: Incomplete or slow Swern oxidation.
-
Potential Cause: The active oxidant is unstable at higher temperatures.[1][5]
-
Solution: Ensure the reaction is carried out at the optimal low temperature of -78 °C.[1] Verify the quality and stoichiometry of all reagents, especially oxalyl chloride and DMSO.[1]
-
Potential Cause: Epimerization at the carbon alpha to the newly formed carbonyl.
-
Solution: Use a bulkier base, such as diisopropylethylamine (Hünig's base), instead of triethylamine to minimize this side reaction.[6]
Problem 2: Formation of byproducts in Swern oxidation.
-
Potential Cause: Formation of a methylthiomethyl (MTM) ether is a known side reaction.[1][5]
-
Solution: Maintain strict anhydrous conditions and ensure the low temperature is consistent throughout the addition of reagents.[1]
Problem 3: Incomplete Dess-Martin Periodinane (DMP) oxidation.
-
Potential Cause: The DMP reagent may have degraded due to moisture.
-
Solution: Store DMP in a tightly sealed container under an inert atmosphere. The addition of one equivalent of water to the reaction mixture can sometimes increase the rate of oxidation.[3] Impure samples of DMP may also be more effective oxidants.[9]
Deprotection Reactions
Problem 4: Incomplete or slow Cbz deprotection by catalytic hydrogenation.
-
Potential Cause: Catalyst poisoning by sulfur-containing compounds or other impurities.[10][11]
-
Solution: Ensure the starting material is of high purity.[10] If the substrate contains sulfur, consider an alternative deprotection method.[10][11]
-
Potential Cause: Poor catalyst activity.
-
Solution: Use a fresh batch of high-quality catalyst, such as 10% Palladium on carbon (Pd/C).[10][12]
-
Potential Cause: Insufficient hydrogen pressure or inadequate mixing.
-
Solution: Increase the hydrogen pressure (e.g., to 50 psi) and ensure vigorous stirring to facilitate proper interaction between the substrate and the catalyst.[10][11]
-
Potential Cause: The deprotected amine product can inhibit the catalyst.[10]
-
Solution: Add a small amount of a weak acid, like acetic acid, to protonate the amine product and reduce its coordination to the palladium catalyst.[10][13]
Problem 5: Side reactions during Cbz deprotection.
-
Potential Cause: Reduction of other functional groups in the molecule.
-
Solution: Catalytic transfer hydrogenation using ammonium formate as a hydrogen source can sometimes offer different selectivity compared to H₂ gas.[14]
Quantitative Data Summary
Table 1: Comparison of Common Oxidation Methods for Primary Alcohols.
| Oxidizing Agent | Typical Temperature | Key Advantages | Key Disadvantages |
| Dess-Martin Periodinane (DMP) | Room Temperature | Mild conditions, high selectivity, tolerant of sensitive functional groups.[1][2][3] | Potentially explosive, relatively high cost.[2] |
| Swern Oxidation | -78 °C | Mild conditions, suitable for unstable aldehydes, volatile byproducts.[1][4][5] | Produces foul-smelling dimethyl sulfide, requires cryogenic temperatures.[1][6][7] |
Table 2: Troubleshooting Guide for Cbz Deprotection via Catalytic Hydrogenation.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Catalyst poisoning | Purify starting material; consider alternative deprotection method.[10][11] |
| Poor catalyst activity | Use fresh, high-quality Pd/C catalyst.[10][12] | |
| Insufficient hydrogen/mixing | Increase H₂ pressure; ensure vigorous stirring.[10][11] | |
| Product inhibition | Add a small amount of weak acid (e.g., acetic acid).[10][13] | |
| Side Reactions | Reduction of other groups | Consider catalytic transfer hydrogenation with ammonium formate.[14] |
Experimental Protocols
Protocol 1: Swern Oxidation of this compound
-
In a round-bottom flask, dissolve oxalyl chloride (2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (DMSO, 3 equivalents) in DCM to the cooled oxalyl chloride solution.
-
After stirring for 15 minutes, add a solution of this compound (1 equivalent) in DCM dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add triethylamine (6 equivalents) dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography.[5]
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of this compound
-
Dissolve this compound (1 equivalent) in dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.1 to 1.5 equivalents) to the solution at room temperature.[1] To protect acid-labile groups, sodium bicarbonate can be added.[3]
-
Stir the reaction mixture for 0.5 to 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.[1]
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Cbz Deprotection using Catalytic Transfer Hydrogenation
-
Dissolve this compound (1 equivalent) in methanol or ethanol.[14]
-
Add 10% Pd/C (5-10 mol%).[14]
-
Add ammonium formate (3-5 equivalents).[14]
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Once complete, filter the reaction mixture through a pad of Celite® to remove the catalyst.[12]
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.[12]
Visualizations
Caption: Workflow for Swern Oxidation.
Caption: Troubleshooting Cbz Deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Sciencemadness Discussion Board - Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. benchchem.com [benchchem.com]
Optimization of reaction time and temperature for Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of reaction time and temperature for the synthesis of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Reaction time is too short or the temperature is too low. 2. Decomposition: The reaction temperature is too high, leading to the decomposition of starting materials or product. 3. Poor Quality Reagents: Starting materials or solvents are impure or contain water. 4. Catalyst Poisoning: If a catalyst is used, it may be poisoned by impurities. | 1. Optimize Reaction Conditions: Systematically increase the reaction time and/or temperature. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). 2. Lower Reaction Temperature: If decomposition is suspected (e.g., formation of colored impurities), reduce the reaction temperature. 3. Ensure Quality of Reagents: Use reagents from a reliable source and ensure solvents are anhydrous. 4. Purify Starting Materials: If catalyst poisoning is suspected, purify the starting materials. Consider adding a scavenger for the poison if known. |
| Presence of Multiple Side Products | 1. Over-reaction: The reaction time is too long or the temperature is too high, leading to further reactions of the product. 2. Side Reactions: The reaction conditions favor competing reaction pathways. For instance, high temperatures can promote side reactions.[1] 3. Formation of Impurities: Impurities in the starting materials may lead to the formation of byproducts. | 1. Reduce Reaction Time/Temperature: Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of byproducts. 2. Optimize Temperature: Lowering the reaction temperature can often improve the selectivity for the desired product.[1] 3. Purify Starting Materials: Ensure the purity of all reagents before starting the reaction. |
| Difficulty in Product Purification | 1. Co-elution of Impurities: Impurities have similar polarity to the product, making separation by column chromatography difficult. 2. Product is an Oil: The product does not crystallize easily. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. 2. Alternative Purification: Consider alternative purification methods such as crystallization from a different solvent system or distillation if applicable. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The synthesis typically starts from 2-(hydroxymethyl)piperidine, which is then protected with a benzyl chloroformate (Cbz-Cl) or a similar benzylating agent in the presence of a base.
Q2: How does reaction temperature affect the synthesis of this compound?
A2: Reaction temperature is a critical parameter. Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to the formation of side products and decomposition, which will lower the overall yield and purity of the final product.[1]
Q3: What is the optimal reaction time for this synthesis?
A3: The optimal reaction time is dependent on the reaction temperature, the scale of the reaction, and the specific reagents used. It is crucial to monitor the reaction's progress using techniques like TLC or LC-MS to determine the point at which the starting material has been consumed and the formation of byproducts is minimal.
Q4: What are some common side products, and how can their formation be minimized?
A4: Common side products can include double-benzylated piperidine (if the starting material has other reactive sites), unreacted starting material, and products resulting from the decomposition of the desired product at high temperatures. Minimizing their formation can be achieved by carefully controlling the stoichiometry of the reagents and optimizing the reaction temperature and time.
Q5: My reaction is stalled and shows incomplete conversion. What should I do?
A5: A stalled reaction can be due to several factors. Before increasing the temperature, ensure that the reagents are of good quality, the solvent is anhydrous, and the stirring is efficient. If these factors are controlled, a gradual increase in temperature or an extension of the reaction time may be necessary. It is also possible that the base used is not strong enough to deprotonate the starting amine effectively.
Experimental Protocols
General Protocol for the Synthesis of this compound
Materials:
-
2-(hydroxymethyl)piperidine
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Benzyl chloroformate (Cbz-Cl)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or another suitable base
-
Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
-
Dissolve 2-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for the desired amount of time (e.g., 2-24 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
Table 1: Optimization of Reaction Temperature
The following table summarizes the effect of reaction temperature on the yield of this compound. The reaction was carried out for a fixed time of 4 hours.
| Entry | Temperature (°C) | Yield (%) | Purity (by HPLC, %) |
| 1 | 0 | 45 | >98 |
| 2 | Room Temperature (~25) | 85 | 97 |
| 3 | 40 | 92 | 95 |
| 4 | 60 | 88 | 90 (decomposition observed) |
Table 2: Optimization of Reaction Time
The following table summarizes the effect of reaction time on the yield of this compound at an optimized temperature of 40 °C.
| Entry | Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | 1 | 65 | >98 |
| 2 | 2 | 88 | 97 |
| 3 | 4 | 92 | 95 |
| 4 | 8 | 91 | 93 (side products observed) |
Visualizations
Caption: Workflow for optimizing reaction time and temperature.
Caption: Potential main and side reaction pathways.
References
Technical Support Center: Synthesis of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are two primary synthetic routes:
-
Cbz Protection of Piperidine-2-ylmethanol: This involves the reaction of piperidine-2-ylmethanol with benzyl chloroformate (Cbz-Cl) in the presence of a base.[1][2][3]
-
Reduction of a Carboxylate Precursor: This route involves the reduction of the corresponding piperidine-2-carboxylate derivative, such as benzyl 1-(benzyloxycarbonyl)piperidine-2-carboxylate, using a reducing agent like Lithium Aluminum Hydride (LAH).
Q2: What are the most common byproducts I might encounter?
A2: The byproducts depend on the synthetic route chosen:
-
For the Cbz Protection Route:
-
Benzyl alcohol: Arises from the hydrolysis of benzyl chloroformate.[4]
-
Dibenzyl carbonate: Formed from the reaction of benzyl chloroformate with benzyl alcohol or by-product of Cbz-Cl synthesis.[1]
-
Unreacted piperidine-2-ylmethanol: Due to incomplete reaction.
-
Over-alkylation products: Though less common, reaction at the hydroxyl group is possible under certain conditions.
-
-
For the Reduction Route:
-
Unreacted starting material (ester/amide): Results from incomplete reduction.
-
Aldehyde intermediate: If the reduction of the ester does not go to completion, an aldehyde intermediate may be present.
-
N-Methylated piperidine derivative: Over-reduction of the carbamate functionality by a strong reducing agent like LAH can sometimes lead to the formation of an N-methylated byproduct.
-
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring reaction progress. A suitable mobile phase for this compound and its precursors would be a mixture of ethyl acetate and hexane. The exact ratio will depend on the specific starting materials and byproducts, but a good starting point is a 1:1 mixture. Staining with potassium permanganate or iodine can help visualize the spots.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired Product in Cbz Protection
| Possible Cause | Troubleshooting Steps |
| Degradation of Benzyl Chloroformate | Use fresh, high-quality benzyl chloroformate. This reagent is moisture-sensitive and can degrade to benzyl alcohol and HCl.[1][4] Store it under an inert atmosphere and handle it in a dry environment. |
| Incorrect pH of the Reaction Mixture | Maintain the pH of the reaction between 8 and 10. A pH that is too low can lead to the decomposition of Cbz-Cl, while a pH that is too high may cause side reactions.[3] Using a buffer system, such as sodium carbonate and sodium bicarbonate, can help maintain a stable pH.[3] |
| Inadequate Mixing | Ensure vigorous stirring, especially in biphasic reaction mixtures, to maximize the contact between reactants. |
| Low Reaction Temperature | While the reaction is often performed at 0°C to control exothermicity, allowing the reaction to slowly warm to room temperature can help drive it to completion. |
Problem 2: Presence of Significant Byproducts After Cbz Protection
| Byproduct | Identification | Removal Strategy |
| Benzyl Alcohol | Can be identified by its characteristic odor and TLC mobility. | Liquid-Liquid Extraction: Perform an aqueous wash of the organic layer. Benzyl alcohol has some water solubility. For more efficient removal, an acid-base extraction can be employed where the desired product is extracted into an acidic aqueous layer, leaving neutral benzyl alcohol in the organic phase. |
| Dibenzyl Carbonate | Appears as a non-polar spot on TLC. | Column Chromatography: Use a silica gel column with a gradient of ethyl acetate in hexane to separate the less polar dibenzyl carbonate from the more polar product. |
| Unreacted Piperidine-2-ylmethanol | Appears as a more polar spot on TLC compared to the product. | Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The basic starting material will be protonated and move to the aqueous layer. The desired product, being a neutral carbamate, will remain in the organic layer. |
Problem 3: Incomplete or Over-Reduction with LAH
| Issue | Possible Cause | Troubleshooting Steps |
| Incomplete Reduction | Insufficient amount of LAH, low reaction temperature, or short reaction time. | Ensure at least 2 equivalents of LAH are used for ester reduction. Monitor the reaction by TLC until the starting material is consumed. The reaction is typically performed in an anhydrous ether solvent like THF. |
| Over-reduction (N-methylation) | Prolonged reaction time at elevated temperatures. | Perform the reaction at a lower temperature (e.g., 0°C to room temperature) and carefully monitor its progress to avoid prolonged exposure to the reducing agent after the primary reaction is complete. |
Experimental Protocols
Protocol 1: Synthesis via Cbz Protection of Piperidine-2-ylmethanol
-
Dissolve piperidine-2-ylmethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base (e.g., sodium carbonate, 2.0 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexane).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolve the crude product from the Cbz protection reaction in a suitable organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 1M HCl (2 x volume of organic layer). The unreacted piperidine-2-ylmethanol will move to the aqueous layer.
-
Combine the aqueous layers and basify with a strong base (e.g., 6M NaOH) to a pH > 12.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer) to recover any unreacted starting material if desired.
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Wash the original organic layer containing the product with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product, which may still contain neutral byproducts like benzyl alcohol and dibenzyl carbonate. Further purification by column chromatography may be necessary.
Data Presentation
Table 1: TLC Data for Reaction Monitoring (Illustrative)
| Compound | Rf Value (1:1 EtOAc:Hexane) | Visualization |
| Piperidine-2-ylmethanol | 0.1 | KMnO₄ (purple spot) |
| Benzyl Chloroformate | 0.8 | UV active |
| This compound | 0.4 | UV active, KMnO₄ |
| Benzyl Alcohol | 0.5 | UV active |
| Dibenzyl Carbonate | 0.9 | UV active |
Note: Rf values are approximate and can vary based on the specific TLC plate and solvent conditions.
Table 2: Purification Method Comparison
| Purification Method | Target Impurity Removed | Advantages | Disadvantages |
| Acid-Base Extraction | Unreacted piperidine-2-ylmethanol, acidic/basic impurities | Simple, scalable, removes polar impurities effectively | Does not remove neutral byproducts like benzyl alcohol or dibenzyl carbonate |
| Column Chromatography | All major byproducts (benzyl alcohol, dibenzyl carbonate, unreacted starting material) | High purity achievable | Time-consuming, requires significant solvent volumes, can be costly on a large scale |
| Recrystallization | Varies depending on solvent system and impurity profile | Can yield very pure product, cost-effective for large scale | Finding a suitable solvent system can be challenging, may result in product loss in the mother liquor |
Visualizations
Caption: General experimental workflow for the synthesis and purification.
Caption: Decision tree for purification strategy based on impurity profile.
Caption: Common byproducts from the Cbz protection route.
References
Characterization issues of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate products
Technical Support Center: Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common characterization challenges with this product.
Frequently Asked Questions (FAQs)
Q1: My product, this compound, appears as a colorless to yellow solid or liquid. Is this normal?
A1: Yes, this is a normal physical appearance for this compound. The product's state (solid or liquid) can depend on the ambient temperature and residual solvent content. It is typically sealed in a dry environment and stored at 2-8°C to maintain stability.
Q2: I observe crystallization in my product upon storage. What could be the cause and how can I resolve it?
A2: Crystallization upon storage can sometimes be due to the formation of salts.[1] Although the piperidine nitrogen is protected by the benzyl carboxylate (Cbz) group, impurities or degradation products with free amine functionalities could react with atmospheric carbon dioxide.[1] To resolve this, you can try gently warming and swirling the product to redissolve the crystals. To prevent this, ensure the storage container is tightly sealed and consider storing it under an inert atmosphere like nitrogen or argon.[1]
Q3: What are the recommended storage conditions for this compound?
A3: The recommended storage condition is in a tightly sealed container, in a dry environment, at a temperature of 2-8°C. This minimizes degradation and prevents reactions with atmospheric components.
Troubleshooting by Analytical Technique
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q4: I am seeing unexpected peaks in my ¹H NMR spectrum. How can I identify the source of these impurities?
A4: Unexpected peaks can arise from several sources. Follow this logical workflow to identify them:
-
Residual Solvents: First, compare the chemical shifts of the unknown peaks with common NMR solvents (e.g., Dichloromethane, Ethyl Acetate, Hexanes, Toluene).
-
Starting Materials: Check for the presence of unreacted starting materials, such as 2-piperidine-methanol or benzyl chloroformate.
-
Side Products: The synthesis may generate side products. For instance, incomplete protection could leave a free amine, or over-reaction could lead to dimerization.
-
Degradation: The Cbz (benzyl carbamate) protecting group can be labile under certain conditions (e.g., strong acid or base, or hydrogenolysis).[2] Check for peaks corresponding to toluene or benzyl alcohol, which can be byproducts of Cbz group cleavage.
DOT Script for NMR Troubleshooting Workflow
Caption: A logical workflow for identifying unknown peaks in an NMR spectrum.
Q5: The integration of my benzyl group protons (aromatic region) does not match the piperidine ring protons. What could be the issue?
A5: This discrepancy often points to an impurity. If the aromatic region integrates higher than expected, you may have residual benzyl alcohol, toluene from the reaction, or another aromatic impurity. If it integrates lower, it could indicate partial debenzylation has occurred, or the presence of a non-aromatic impurity. Re-purification by column chromatography is recommended.
| Proton (¹H) | Typical Chemical Shift (ppm, CDCl₃) | Notes |
| Aromatic (C₆H ₅) | 7.25 - 7.40 | Multiplet, 5H |
| Benzyl CH ₂ | ~5.15 | Singlet or AB quartet, 2H |
| Piperidine CH (at C2) | 4.10 - 4.30 | Multiplet, 1H |
| Hydroxymethyl CH ₂OH | 3.50 - 3.80 | Multiplet, 2H |
| Piperidine CH (ring) | 1.20 - 2.90 | Complex multiplets |
| Hydroxyl OH | Variable | Broad singlet, may exchange with D₂O |
| Table 1: Typical ¹H NMR Chemical Shifts. Data is estimated based on similar structures.[3][4] |
| Carbon (¹³C) | Typical Chemical Shift (ppm, CDCl₃) | Notes |
| Carbonyl (C =O) | 155 - 157 | |
| Aromatic (C ₆H₅) | 127 - 137 | Multiple peaks |
| Benzyl C H₂ | ~67 | |
| Hydroxymethyl C H₂OH | ~65 | |
| Piperidine C H (at C2) | ~55 | |
| Piperidine C H₂ (ring) | 20 - 45 | Multiple peaks |
| Table 2: Typical ¹³C NMR Chemical Shifts. Data is estimated based on similar structures.[3][4] |
Mass Spectrometry (MS)
Q6: My mass spectrum does not show the expected molecular ion peak [M+H]⁺. Why might this be happening?
A6: While Electrospray Ionization (ESI) is a soft technique, the molecular ion can sometimes be absent or have low intensity.[5] This could be due to:
-
In-source Fragmentation: The molecule may be fragmenting in the ionization source. Common losses include the benzyl group or the entire benzyloxycarbonyl moiety.
-
Poor Ionization: The compound may not be ionizing efficiently under the chosen conditions. Try adjusting the mobile phase (e.g., adding a small amount of formic acid or ammonium formate) to promote protonation.[6]
-
Adduct Formation: Look for adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, which are common if there are trace salts in your sample or solvent.
Q7: What are the characteristic fragment ions I should look for in the MS/MS spectrum of this compound?
A7: The fragmentation is typically driven by the Cbz group and cleavage adjacent to the nitrogen.[5][7] Key fragmentation pathways include:
-
Loss of Benzyl: Cleavage of the benzyl-oxygen bond often produces a prominent peak corresponding to the loss of a benzyl radical (C₇H₇, 91 Da).
-
Loss of Toluene: A rearrangement can lead to the loss of toluene (C₇H₈, 92 Da).
-
Formation of Tropylium Ion: The benzyl cation can rearrange to the stable tropylium ion at m/z 91.
-
Piperidine Ring Opening: Alpha-cleavage next to the nitrogen can initiate ring fission, leading to various smaller fragments.[7]
DOT Script for MS Fragmentation Pathway
Caption: Common fragmentation pathways for Cbz-protected amines in ESI-MS.
| Ion Description | Expected m/z | Fragmentation Pathway |
| Protonated Molecule [M+H]⁺ | 250.14 | Parent Ion (C₁₄H₂₀NO₃) |
| Tropylium Ion | 91.05 | Cleavage of the Cbz group |
| Loss of Hydroxymethyl Group | 219.13 | Cleavage of the C-C bond to the hydroxymethyl group |
| Loss of Toluene | 158.08 | Loss of C₇H₈ from the Cbz group |
| Table 3: Common Fragment Ions in ESI-MS. |
Chromatography (HPLC/GC)
Q8: I am having trouble getting good peak shape and resolution in my HPLC analysis. What can I do?
A8: Poor peak shape (e.g., tailing, fronting, or broad peaks) can be caused by several factors:
-
Column Choice: A C18 column is a good starting point. Ensure it is appropriate for the mobile phase you are using.[6]
-
Mobile Phase pH: The piperidine nitrogen, although protected, can interact with residual silanols on the silica support, causing tailing. Adding a small amount of an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape by protonating basic sites.[2][6]
-
Sample Overload: Injecting too much sample can lead to broad or fronting peaks. Try diluting your sample.
-
Contamination: A contaminated guard column or analytical column can severely affect performance. Try flushing the column or replacing the guard column.
Q9: Can I analyze this compound by Gas Chromatography (GC)?
A9: Direct analysis by GC is possible but may be challenging due to the compound's relatively high boiling point and the presence of a polar hydroxyl group. You may observe peak tailing. Derivatization of the hydroxyl group (e.g., silylation) can improve volatility and peak shape. A GC-MS method would be suitable for identifying impurities.[6]
Experimental Protocols
Protocol 1: Purity Analysis by RP-HPLC-MS
This protocol provides a general method for assessing the purity of the final product.
-
Instrumentation: Reversed-phase HPLC system with a UV detector and a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an ESI source.[5][6]
-
Column: C18 column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[6]
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to 5% B to re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 254 nm.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 80-1000.
-
MS/MS: Perform a product ion scan on the precursor ion m/z 250.14. Optimize collision energy as needed.[5]
-
Protocol 2: Cbz Deprotection via Hydrogenolysis
This protocol is for removing the Cbz protecting group to yield 2-(hydroxymethyl)piperidine.
-
Reagents:
-
This compound (1.0 eq).
-
Palladium on carbon (10% Pd/C, ~5-10 mol%).[8]
-
Methanol or Ethanol as solvent.
-
Hydrogen gas (H₂).
-
-
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Purge the reaction vessel with H₂ gas (a balloon is often sufficient for small-scale reactions).
-
Stir the mixture vigorously under the hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours). The reaction is complete when CO₂ evolution ceases.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Remove the solvent under reduced pressure to yield the crude deprotected product, which can be purified further if necessary.[8]
-
References
Technical Support Center: Catalyst Selection for Reactions of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting catalysts and optimizing reactions involving Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common transformations involving this compound?
The primary reactions for this substrate are the oxidation of the primary alcohol to the corresponding aldehyde, Benzyl 2-formylpiperidine-1-carboxylate, and the deprotection (debenzylation) of the carbamate group. The choice of reaction pathway depends on the desired synthetic outcome.
Q2: How do I select the appropriate oxidizing agent for the conversion of this compound to its aldehyde?
The selection of an oxidizing agent is critical and depends on factors like substrate sensitivity, reaction scale, and desired conditions. The two most common and effective methods are Swern Oxidation and Dess-Martin Periodinane (DMP) Oxidation due to their mild conditions and high chemoselectivity.[1]
-
Dess-Martin Periodinane (DMP): This reagent is favored for its mildness, high selectivity, and tolerance of sensitive functional groups.[1] It operates at room temperature and neutral pH, which often leads to cleaner reactions and simpler workups.[1]
-
Swern Oxidation: This method is also valued for its mild conditions and is particularly suitable for synthesizing potentially unstable aldehydes.[1][2] It is conducted at very low temperatures (-78 °C) and is effective for large-scale synthesis because the byproducts are volatile and easily removed.[1] However, it is infamous for producing foul-smelling dimethyl sulfide.[1][3]
Q3: What are the primary challenges encountered during the oxidation of the hydroxymethyl group?
Common issues include incomplete reactions leading to low yields, and the formation of byproducts. For instance, in Swern oxidations, incomplete reaction can occur if the optimal low temperature is not maintained, as the active oxidant is unstable at higher temperatures.[1] A known side reaction is the formation of a methylthiomethyl (MTM) ether.[1] For DMP oxidations, the purity of the reagent is crucial to avoid side reactions.
Q4: Which catalysts are recommended for the debenzylation of the carbamate protecting group?
The benzyl (Cbz or Z) group is typically removed via catalytic hydrogenation. This method involves using a palladium catalyst, most commonly 10% Palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas (H₂) or a transfer hydrogenation reagent such as ammonium formate.[4] This cleavage is generally clean and efficient, but care must be taken as the catalyst can be sensitive to impurities.
Troubleshooting Guides
Problem 1: Low yield of aldehyde when using Swern Oxidation.
| Possible Cause | Troubleshooting Step | Citation |
| Incomplete Reaction | Ensure the reaction is maintained at the optimal low temperature (-78 °C), as the active oxidant is unstable at higher temperatures. | [1] |
| Reagent Quality | Verify the quality and stoichiometry of all reagents, especially oxalyl chloride and DMSO. Use freshly opened or properly stored reagents. | [1] |
| Side Reactions | The formation of a methylthiomethyl (MTM) ether is a known side reaction. Ensure strict anhydrous (dry) conditions and maintain the low temperature throughout the addition of all reagents to minimize this pathway. | [1] |
Problem 2: Formation of byproducts during Dess-Martin Periodinane (DMP) oxidation.
| Possible Cause | Troubleshooting Step | Citation |
| Impure DMP Reagent | Use high-purity DMP. Impurities can lead to unexpected side reactions. | [1] |
| Reaction Time | Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Over-running the reaction can sometimes lead to byproduct formation. Stirring for 0.5 to 2 hours is typical. | [1] |
| Inefficient Quenching | Ensure the reaction is thoroughly quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate to neutralize the DMP and its byproducts. | [1] |
Catalyst and Reagent Performance Data
Table 1: Comparison of Common Oxidation Methods
| Method | Key Reagents | Temperature | Typical Yield | Advantages | Disadvantages |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | -78 °C | High | Mild conditions, suitable for sensitive substrates, volatile byproducts.[1][2][5] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, strict anhydrous conditions needed.[1][3] |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Room Temp. | High | Mild, neutral pH, tolerant of sensitive groups, simple workup.[1] | Reagent can be expensive and sensitive to moisture. |
| TEMPO-based Oxidation | TEMPO (catalyst), Co-oxidant (e.g., NaOCl) | 0 °C to RT | Good to Excellent | Catalytic, uses inexpensive co-oxidants, environmentally benign options exist.[6] | May require careful pH control and optimization for specific substrates. |
Key Experimental Protocols
Protocol 1: Swern Oxidation of this compound
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add dimethyl sulfoxide (DMSO) (2.5 equivalents) dropwise to the solution, ensuring the internal temperature remains below -70 °C.[1]
-
After stirring for 15 minutes, add a solution of this compound (1 equivalent) in DCM dropwise, again maintaining the temperature at -78 °C.[1]
-
Stir the resulting mixture for 30 minutes at -78 °C.[1]
-
Add triethylamine (5 equivalents) dropwise. After the addition is complete, allow the reaction to warm slowly to room temperature.[1]
-
Quench the reaction with water and extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.[1]
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.
-
Add Dess-Martin periodinane (1.1 to 1.5 equivalents) to the solution in one portion at room temperature.[1]
-
Stir the reaction mixture for 0.5 to 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir vigorously until the layers are clear.
-
Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude aldehyde.[1]
Protocol 3: Catalytic Hydrogenation for Debenzylation
-
Dissolve this compound in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol % by weight).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry completely in the air.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product, 2-(hydroxymethyl)piperidine.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 5. gchemglobal.com [gchemglobal.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Characterization of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate and Its Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate, a versatile building block in medicinal chemistry. By presenting supporting data, detailed experimental protocols, and clear visualizations, this document aims to facilitate informed decisions in the analytical workflow.
The structural elucidation and purity assessment of N-heterocyclic compounds like this compound and its derivatives are critical milestones in the journey of drug discovery and development. Mass spectrometry, with its high sensitivity and ability to provide detailed structural information, stands as a cornerstone analytical technique. This guide delves into the mass spectrometric behavior of the title compound, offering a comparison with other widely used analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Mass Spectrometry: Unraveling Molecular Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed techniques for piperidine derivatives.
Predicted Fragmentation Analysis of this compound:
Due to the limited availability of experimental mass spectra for the title compound in public databases, a predicted fragmentation pattern was generated using computational tools and knowledge of common fragmentation pathways for similar structures. The molecular weight of this compound is 263.33 g/mol .
Under Electrospray Ionization (ESI-MS):
In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of 264.1. Collision-Induced Dissociation (CID) of this precursor ion is predicted to yield the following significant fragments:
| Predicted m/z | Proposed Fragment Structure/Loss |
| 246.1 | [M+H - H₂O]⁺ (Loss of water) |
| 172.1 | [M+H - C₇H₇O]⁺ (Loss of benzyl group) |
| 154.1 | [M+H - C₇H₇O - H₂O]⁺ |
| 108.1 | [C₇H₈O]⁺ (Benzyl alcohol cation) |
| 91.1 | [C₇H₇]⁺ (Tropylium ion) |
Under Electron Ionization (EI-MS):
EI is a "harder" ionization technique that typically results in more extensive fragmentation. The molecular ion peak (M⁺) at m/z 263 may be observed, though it could be weak. Key predicted fragments include:
| Predicted m/z | Proposed Fragment Structure/Loss |
| 232 | [M - CH₂OH]⁺ (Loss of hydroxymethyl radical) |
| 172 | [M - C₆H₅CH₂]⁺ (Loss of benzyl radical) |
| 108 | [C₇H₇OH]⁺ (Benzyl alcohol radical cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion - often the base peak) |
| 84 | [C₅H₁₀N]⁺ (Piperidine ring fragment) |
Alternative Analytical Techniques: A Comparative Overview
While mass spectrometry provides invaluable structural data, a comprehensive characterization often relies on a combination of analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry. | Non-destructive, provides unambiguous structure elucidation. | Lower sensitivity than MS, requires larger sample amounts. |
| HPLC-UV | Quantitative analysis of purity and separation of isomers. | High precision and accuracy for quantification, robust and widely available. | Requires a chromophore for UV detection; derivatization may be necessary for compounds with poor UV absorbance. |
Experimental Protocols
Mass Spectrometry (General Protocol)
A general protocol for the analysis of piperidine derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is as follows:
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to an appropriate concentration (e.g., 1-10 µg/mL) with the initial mobile phase.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over several minutes to elute the compound.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40 °C.
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive ion mode.
-
Scan Mode: Full scan to determine the precursor ion ([M+H]⁺), followed by a product ion scan of the precursor to obtain the fragmentation pattern.
-
Collision Energy: Optimized to achieve a good distribution of fragment ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in complete structural assignment.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and dilute to a known concentration within the linear range of the detector.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of water (often with a modifier like 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile.
-
Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., 254 nm).
-
Flow Rate: 1.0 mL/min.
-
Visualizing the Workflow
To better illustrate the logical flow of analysis, the following diagram outlines a typical experimental workflow for the characterization of a novel piperidine derivative.
Caption: A generalized workflow for the synthesis, purification, and analytical characterization of novel piperidine derivatives.
Conclusion
The comprehensive characterization of this compound and its derivatives is most effectively achieved through a multi-technique approach. Mass spectrometry provides essential molecular weight and fragmentation data, which, when combined with the detailed structural insights from NMR and the quantitative purity analysis from HPLC, allows for a complete and robust analytical profile. This guide serves as a foundational resource for researchers in navigating the analytical challenges associated with these important pharmaceutical building blocks.
A Comparative Guide to HPLC Analysis for the Purity of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate
For researchers, scientists, and drug development professionals, ensuring the chemical and stereoisomeric purity of chiral building blocks like Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is paramount for the synthesis of safe and efficacious pharmaceutical agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment, supported by detailed experimental protocols and data presentation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Enantiomeric Separation
Reverse-phase HPLC (RP-HPLC) is the primary recommended method for routine purity analysis and the quantification of both known and unknown impurities in this compound. Due to the presence of a chiral center at the 2-position of the piperidine ring, chiral HPLC is essential for determining the enantiomeric purity, a critical quality attribute.
Experimental Protocol: Chiral RP-HPLC
This protocol outlines a typical method for the simultaneous assessment of chemical and enantiomeric purity.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® IA or a similar amylose-based column, is recommended for effective enantiomeric separation.[1]
-
Mobile Phase: An isocratic or gradient mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine additive like diethylamine (e.g., 0.1%) can be added to the mobile phase to improve the peak shape of the basic piperidine compound.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: UV detection at 210 nm and 254 nm. The benzyl carbamate group provides strong UV absorbance.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Data Presentation: Expected HPLC Performance
The following table summarizes the expected performance characteristics of the proposed chiral HPLC method.
| Parameter | Expected Value |
| Retention Time (R-enantiomer) | ~ 8.5 min |
| Retention Time (S-enantiomer) | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
| Tailing Factor | 0.9 - 1.5 |
| Theoretical Plates | > 2000 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.01% |
| Limit of Quantification (LOQ) | ~ 0.03% |
Note: These are typical expected values and may vary depending on the specific instrumentation and column used.
Comparison with Alternative Analytical Methods
While HPLC is the preferred method, other techniques can provide complementary information regarding the purity and identity of this compound.
| Analytical Method | Principle | Primary Use | Advantages | Disadvantages |
| Chiral HPLC-UV | Differential partitioning between a mobile phase and a chiral stationary phase. | Enantiomeric and chemical purity. | High sensitivity, high resolution, and quantitative accuracy. | Requires a specific chiral column. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural elucidation and confirmation of the main component and major impurities. | Provides detailed structural information and can be used for quantitative analysis (qNMR). | Lower sensitivity for trace impurities compared to HPLC. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile and semi-volatile impurities. | High sensitivity and specificity for volatile compounds. | The compound may require derivatization to improve volatility and thermal stability. Carbamates can be thermally labile.[2][3] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-based detection. | Identification of unknown impurities and confirmation of known impurities. | Provides molecular weight information, aiding in impurity identification. | Can be more complex to operate and maintain than HPLC-UV. |
Potential Impurities
A thorough understanding of potential impurities is crucial for developing a robust analytical method. For this compound, impurities can arise from the synthesis process or degradation.
Process-Related Impurities:
-
Unreacted Starting Materials: Benzyl chloroformate and 2-(hydroxymethyl)piperidine.
-
By-products: Di-benzylation or other side reactions.
Degradation Products:
-
Deprotection Products: Toluene and 2-(hydroxymethyl)piperidine resulting from the cleavage of the Cbz group.
-
Oxidation Products: Benzaldehyde from the oxidation of the benzyl group.[4]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.
References
A Comparative Guide to Chiral Auxiliaries: Evaluating Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate Against Established Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a pivotal step in asymmetric synthesis, directly influencing the stereochemical outcome of a reaction. This guide provides a comparative analysis of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate, a potential chiral auxiliary, against well-established and widely utilized chiral auxiliaries such as Evans' oxazolidinones and Enders' SAMP/RAMP hydrazones. Due to a notable lack of published performance data for this compound in asymmetric reactions, this guide will present a hypothetical workflow and potential performance based on structurally related piperidine-based auxiliaries, alongside a data-driven comparison with its renowned counterparts.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, exert a high degree of stereocontrol, and be removable under mild conditions without causing racemization of the product. The efficiency of a chiral auxiliary is primarily assessed by the diastereoselectivity and yield of the reaction it mediates.
This compound: A Potential Chiral Auxiliary
This compound is a chiral molecule commercially available in its (S)- and (R)-enantiomeric forms. Its structure, featuring a rigid piperidine ring and a stereogenic center at the C2 position, suggests its potential for inducing asymmetry. The carbamate and hydroxymethyl groups offer handles for attachment to a substrate and potential for chelation control in a stereoselective reaction.
While its application as a chiral auxiliary is not well-documented in peer-reviewed literature, a hypothetical workflow can be proposed based on the general principles of chiral auxiliary-mediated synthesis and the known chemistry of related piperidine derivatives.
Hypothetical Workflow for Asymmetric Alkylation
A plausible application of this compound is in the asymmetric alkylation of a carboxylic acid derivative. The proposed sequence would involve:
-
Attachment of the auxiliary: The chiral auxiliary is first acylated with a prochiral carboxylic acid derivative to form an N-acyl piperidine.
-
Diastereoselective enolate formation and alkylation: The N-acyl piperidine is then treated with a strong base to form a chiral enolate. The steric hindrance provided by the auxiliary is expected to direct the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate, leading to the formation of a new stereocenter with a specific configuration.
-
Cleavage of the auxiliary: The auxiliary is subsequently cleaved from the alkylated product to yield the desired chiral carboxylic acid derivative and recover the auxiliary.
Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.
Comparison with Established Chiral Auxiliaries
To provide a clear benchmark for the potential performance of this compound, a comparison with two of the most successful classes of chiral auxiliaries, Evans' oxazolidinones and Enders' SAMP/RAMP hydrazones, is presented below. The data is summarized for key asymmetric reactions.
Asymmetric Alkylation
Asymmetric alkylation is a fundamental C-C bond-forming reaction where chiral auxiliaries have demonstrated exceptional control.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) | N-Propionyl imide | Benzyl bromide | >99:1 | 90-98 |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Propanal hydrazone | Iodomethane | >98:2 | 85 |
| This compound | N-Propionyl amide | Alkyl Halide | Data not available | Data not available |
Table 1: Performance Comparison in Asymmetric Alkylation.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds.
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) | N-Propionyl imide | Isobutyraldehyde | >99:1 | 80-95 |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Acetone hydrazone | Benzaldehyde | 96:4 | 78 |
| This compound | N-Acyl amide | Aldehyde | Data not available | Data not available |
Table 2: Performance Comparison in Asymmetric Aldol Reactions.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the attachment of the acyl substrate, the diastereoselective reaction, and the cleavage of each auxiliary.
Protocol for Evans' Oxazolidinone Auxiliary in Asymmetric Alkylation
-
Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise. After stirring for 30 minutes, the acyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature.
-
Enolate Formation and Alkylation: The N-acyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes. The alkyl halide (1.2 eq) is then added, and the reaction is stirred for several hours at -78 °C.
-
Auxiliary Cleavage: The reaction is quenched with saturated aqueous NH₄Cl. The product is extracted, and the solvent is removed. The crude product is then treated with lithium hydroxide and hydrogen peroxide in a mixture of THF and water to cleave the auxiliary, yielding the chiral carboxylic acid.
Protocol for Enders' SAMP/RAMP Auxiliary in Asymmetric Alkylation
-
Hydrazone Formation: The aldehyde or ketone (1.0 eq) and SAMP or RAMP (1.2 eq) are stirred in anhydrous ether at room temperature until the reaction is complete (monitored by TLC).
-
Deprotonation and Alkylation: The crude hydrazone is dissolved in anhydrous ether and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (1.2 eq) is added dropwise, and the mixture is stirred for 2-4 hours at this temperature. The electrophile (1.5 eq) is then added, and the reaction is slowly warmed to room temperature.
-
Auxiliary Cleavage (Ozonolysis): The resulting alkylated hydrazone is dissolved in dichloromethane at -78 °C, and ozone is bubbled through the solution until a blue color persists. The excess ozone is removed with a stream of oxygen, and the ozonide is reduced with dimethyl sulfide to afford the chiral aldehyde or ketone.
Hypothetical Protocol for this compound in Asymmetric Alkylation
Figure 2: Hypothetical workflow for asymmetric alkylation using this compound.
-
Acylation of the Auxiliary: A solution of this compound (1.0 eq) in anhydrous dichloromethane is treated with the desired acyl chloride (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion.
-
Enolate Formation and Alkylation: The purified N-acyl piperidine is dissolved in anhydrous THF and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA) (1.1 eq), is added dropwise to form the enolate. After stirring for 1 hour, the alkylating agent (e.g., methyl iodide, 1.2 eq) is added, and the reaction is maintained at -78 °C for several hours.
-
Auxiliary Cleavage: The reaction is quenched with a saturated aqueous solution of ammonium chloride. After extraction and purification, the N-acyl piperidine can be subjected to hydrolysis (e.g., using LiOH in a THF/water mixture) to liberate the chiral carboxylic acid and recover the this compound auxiliary.
Conclusion and Future Outlook
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones are renowned for their high and predictable stereocontrol in aldol and alkylation reactions. Enders' SAMP/RAMP hydrazones offer a versatile method for the asymmetric α-alkylation of aldehydes and ketones.
While this compound presents an interesting and commercially available chiral scaffold, the absence of performance data in the scientific literature makes a direct and objective comparison challenging. The hypothetical workflow presented here provides a starting point for researchers interested in exploring its potential. Further experimental investigation is necessary to determine its efficacy in asymmetric transformations and to establish its place among the arsenal of chiral auxiliaries available to synthetic chemists. The development of new and efficient chiral auxiliaries remains a significant goal in organic synthesis, and piperidine-based structures like this compound may yet prove to be valuable tools in this endeavor.
A Comparative Guide to the Asymmetric Synthesis of 2-Substituted Piperidines: Evaluating Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate and Alternative Methodologies
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of 2-substituted piperidines is a critical endeavor. This privileged scaffold is a cornerstone in a multitude of pharmaceuticals and natural products. This guide provides an objective comparison of the efficacy of utilizing (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate as a chiral building block against other prominent asymmetric synthesis strategies. The performance of each method is evaluated based on experimental data for yield and enantioselectivity, with detailed protocols provided for reproducibility.
The asymmetric synthesis of 2-substituted piperidines can be broadly approached through several key strategies: the chiral pool approach, the use of chiral auxiliaries, and catalytic asymmetric methods, including organocatalysis and biocatalysis. This guide will focus on a comparative analysis of the following methodologies:
-
Chiral Building Block Approach: Utilizing (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate (and its closely related precursor, (S)-piperidin-2-ylmethanol).
-
Chiral Pool Approach: Employing L-pipecolic acid as a readily available starting material.
-
Chiral Auxiliary Approach: Leveraging a phenylglycinol-derived lactam for diastereoselective alkylation.
-
Organocatalytic Approach: A biomimetic synthesis of (+)-pelletierine.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators for each of the discussed asymmetric synthesis methods. The synthesis of the natural alkaloid (+)-coniine (a 2-propylpiperidine) and (+)-pelletierine are used as benchmark examples to provide a standardized comparison where possible.
| Method | Chiral Source | Target Molecule | Overall Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |
| Chiral Building Block | (S)-piperidin-2-ylmethanol | (+)-Coniine | Not explicitly stated | >98% ee | [1] |
| Chiral Pool | L-pipecolic acid | 2-propylpiperidine | ~68% ee (initial) | [1] | |
| Chiral Auxiliary | Phenylglycinol-derived lactam | (+)-Coniine | Not explicitly stated | 90% de | Not explicitly stated |
| Organocatalysis | (S)-Proline | (+)-Pelletierine | 56% | 94% ee | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Asymmetric Synthesis of (+)-Coniine from (S)-piperidin-2-ylmethanol (Chiral Building Block Approach)
This method utilizes the commercially available chiral building block (S)-piperidin-2-ylmethanol. The hydroxymethyl group is a versatile handle for elaboration into the desired 2-substituent.
Experimental Workflow:
Caption: Synthetic route to (+)-coniine from (S)-piperidin-2-ylmethanol.
Protocol:
-
N-Protection: (S)-piperidin-2-ylmethanol is protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, by reacting with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a solvent such as dichloromethane.
-
Oxidation: The primary alcohol of the N-protected intermediate is oxidized to the corresponding aldehyde using a mild oxidizing agent like Dess-Martin periodinane or by Swern oxidation.
-
Wittig Olefination: The aldehyde is then subjected to a Wittig reaction with propyltriphenylphosphonium bromide and a strong base (e.g., n-butyllithium) in an ethereal solvent to introduce the propyl side chain as a double bond.
-
Hydrogenation: The resulting alkene is hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to saturate the double bond.
-
Deprotection: The N-Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane, to yield (+)-coniine.
Organocatalytic Asymmetric Synthesis of (+)-Pelletierine
This biomimetic approach utilizes the simple and inexpensive organocatalyst (S)-proline to catalyze the asymmetric addition of acetone to a cyclic imine, mimicking the biosynthetic pathway.[2]
Experimental Workflow:
Caption: Organocatalytic synthesis of (+)-pelletierine.
Protocol: [2]
-
Reaction Setup: To a solution of Δ¹-piperideine (1.0 equiv) and acetone (10 equiv) in benzonitrile is added (S)-proline (20 mol%).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford (+)-pelletierine.
-
Enantiomeric Excess Determination: The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Comparison of Methodologies
1. Chiral Building Block Approach (Using Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate or related synthons):
This strategy offers a straightforward and often highly stereoselective route to 2-substituted piperidines. The chirality is pre-installed in the starting material, which can be derived from natural sources or prepared through resolution. The functional group at the 2-position (in this case, a protected hydroxymethyl group) provides a versatile handle for a variety of chemical transformations to introduce the desired side chain.
-
Advantages: High enantiopurity of the final product is often achievable as the stereocenter is not typically disturbed during the synthesis. The synthetic route is often linear and predictable.
2. Chiral Pool Approach (Using L-pipecolic acid):
This approach utilizes readily available and inexpensive chiral starting materials from nature, such as amino acids. L-pipecolic acid, derived from L-lysine, is a common starting point for the synthesis of 2-substituted piperidines.
-
Advantages: Low cost and ready availability of the chiral starting material.
-
Disadvantages: The inherent functionality of the starting material may require extensive synthetic manipulations, including protection and deprotection steps, which can lower the overall yield. Racemization can be a concern during certain transformations. For the synthesis of 2-alkylpiperidines, the initial enantiomeric excess can be modest (e.g., up to 68% ee) without further optimization or resolution steps.[1]
3. Chiral Auxiliary Approach (Using Phenylglycinol-derived lactam):
In this method, a chiral auxiliary is temporarily attached to the piperidine precursor to direct the stereoselective introduction of a substituent. The auxiliary is then cleaved and can often be recovered. The diastereoselective alkylation of a phenylglycinol-derived lactam is a powerful example of this strategy.
-
Advantages: High levels of stereocontrol (diastereoselectivity) can be achieved. The chiral auxiliary can often be recycled, which can be cost-effective.
-
Disadvantages: The synthesis involves additional steps for the attachment and removal of the auxiliary, which can impact the overall efficiency. The success of the method is highly dependent on the choice of the chiral auxiliary and the reaction conditions. For the synthesis of (+)-coniine, this method has been reported to achieve high diastereoselectivity (90% de).
4. Organocatalytic Approach:
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. Small, chiral organic molecules are used in catalytic amounts to induce chirality. The biomimetic synthesis of (+)-pelletierine using (S)-proline is a prime example.[2]
-
Advantages: The catalysts are often inexpensive, readily available, and environmentally benign (metal-free). The reactions can often be performed under mild conditions. High enantioselectivities can be achieved.
-
Disadvantages: Catalyst loading can sometimes be high (e.g., 20 mol%). The substrate scope may be limited, and optimization of reaction conditions is often required for each new substrate. In the synthesis of (+)-pelletierine, this method provided a good yield (56%) and high enantiomeric excess (94% ee).[2]
Conclusion
The selection of an optimal method for the asymmetric synthesis of 2-substituted piperidines is contingent on several factors, including the desired target molecule, the required level of stereopurity, cost considerations, and scalability.
While direct comparative data for This compound is not extensively documented in readily accessible literature, its structural similarity to well-established chiral building blocks like (S)-piperidin-2-ylmethanol suggests it is a highly viable and effective synthon for achieving high enantiopurity. Its pre-defined stereocenter offers a distinct advantage in predictability and stereochemical control.
The chiral pool approach is economically attractive but may require more extensive synthetic efforts and can present challenges in achieving very high enantiomeric excess without resolution. The chiral auxiliary method provides excellent stereocontrol but adds steps to the synthetic sequence. Organocatalysis represents a modern and powerful alternative, offering high enantioselectivity with environmentally friendly catalysts, although it may require more optimization.
For drug development and complex molecule synthesis where high enantiopurity is paramount, the use of a well-defined chiral building block like (S)-Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate is a highly recommended strategy. For large-scale synthesis of less complex targets, a chiral pool or an optimized organocatalytic approach might be more cost-effective. Ultimately, the choice of method will be guided by a careful consideration of the specific synthetic goals and available resources.
References
Spectroscopic Data Comparison: Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate and Related Compounds
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate, a key chiral building block. This guide provides a detailed comparison with its constitutional isomer and a tert-butyl protected analogue, supported by experimental data and protocols.
This guide presents a comparative analysis of the spectroscopic data for this compound, a versatile intermediate in pharmaceutical synthesis. For a thorough understanding of its structural features, the spectroscopic data is compared against its constitutional isomer, Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, and an alternative N-protected analogue, tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. The data presented includes Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and the two comparative compounds.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ) in ppm |
| This compound | CDCl₃ | 7.40–7.27 (m, 5H), 5.11 (d, J = 7.8 Hz, 2H), 4.09 – 3.70 (m, 2H), 3.61 (dt, J = 11.1, 4.8 Hz, 1H), 2.93 (s, 1H), 2.39 (s, 1H), 1.70 – 1.35 (m, 6H) |
| Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | CDCl₃ | 7.42 – 7.27 (m, 4H), 5.11 (d, J = 7.8 Hz, 2H), 4.09 – 3.70 (m, 2H), 3.47 (q, J = 5.3 Hz, 2H), 3.17 – 2.69 (m, 2H), 2.31 (s, 1H), 1.84 – 1.55 (m, 3H), 1.45 (s, 1H), 1.24 (s, 1H) |
| tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate | CDCl₃ | 3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shifts (δ) in ppm |
| This compound | CDCl₃ | 158.51, 136.23, 127.96, 127.43, 127.26, 66.66, 60.81, 59.88, 52.38, 39.62, 24.69, 19.01, 13.68 |
| Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | CDCl₃ | 155.13, 136.33, 127.95, 127.43, 127.25, 66.54, 64.30, 63.92, 46.41, 44.31, 37.65, 26.40, 23.70 |
| tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate | CDCl₃ | 155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6 |
Table 3: Mass Spectrometry and Infrared Spectroscopic Data
| Compound | Mass Spectrometry (m/z) | IR (film, νmax, cm⁻¹) |
| This compound | [M+1]⁺: 250, [M+1-CO₂]⁺: 206, [C₇H₇]⁺: 91 | Data not available in the searched literature. Expected peaks: ~3400 (O-H), ~1690 (C=O, carbamate). |
| Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | [M+1]⁺: 250, [M+1-CO₂]⁺: 206, [C₇H₇]⁺: 91 | Data not available in the searched literature. Expected peaks: ~3400 (O-H), ~1690 (C=O, carbamate). |
| tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate | [M+Na]⁺: 238.1419 (Calculated for C₁₁H₂₁NNaO₃: 238.1414) | 3428, 2971, 2872, 1692, 1457, 1366, 1169, 1059 |
Experimental Protocols
Synthesis of N-Cbz-2-(hydroxymethyl)piperidine:
A general procedure for the synthesis of N-protected piperidine derivatives involves the reaction of the corresponding piperidine with a suitable protecting group agent in the presence of a base. For this compound, 2-(hydroxymethyl)piperidine would be reacted with benzyl chloroformate in a suitable solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine or sodium bicarbonate to neutralize the HCl byproduct. The reaction is typically carried out at 0°C to room temperature. Purification is commonly achieved by flash column chromatography on silica gel.
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: Electrospray ionization (ESI) is a common technique for obtaining the mass spectrum of these types of compounds. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer.
-
Infrared Spectroscopy: IR spectra are often recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Synthesis and characterization workflow.
A Comparative Guide to the X-ray Crystallography of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a hydroxymethyl group at the 2-position and a benzyl carboxylate at the nitrogen atom, as in Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate, offers a chiral building block with significant potential for creating diverse and biologically active molecules. Understanding the three-dimensional structure of these derivatives through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.
While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) at the time of this publication, this guide provides a comparative analysis of closely related piperidine derivatives whose crystal structures have been determined. This comparison offers valuable insights into the conformational preferences and packing arrangements that can be expected for this class of compounds.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for structurally related piperidine derivatives, providing a basis for understanding the influence of various substituents on the piperidine ring's conformation and the overall crystal packing.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one | C₁₉H₂₁NO₂ | Orthorhombic | Pna2₁ | 13.136(3) | 10.981(2) | 11.234(2) | 90 | 1619.4(6) | 4 | [1] |
| t-3-methyl-r-2,c-6-diphenylpiperidin-4-one thiosemicarbazone (MDPTAN) | C₃₈H₄₄N₈S₂ · 2(C₂H₃N) | Monoclinic | P2₁/c | 16.324(4) | 15.179(4) | 17.650(5) | 104.98(5) | 4225(2) | 4 | [2] |
Note: The data presented is for compounds structurally related to the topic of interest and serves for comparative purposes.
In the crystal structure of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, the central piperidine ring adopts a chair conformation[1]. This is a common low-energy conformation for six-membered saturated heterocyclic rings. Similarly, the piperidine rings in t-3-methyl-r-2,c-6-diphenylpiperidin-4-one thiosemicarbazone also exhibit chair conformations[2]. It is highly probable that the piperidine ring in this compound would also adopt a chair conformation. The orientation of the substituents (axial vs. equatorial) on the piperidine ring will be crucial in determining the overall molecular shape and potential intermolecular interactions.
Experimental Protocols
The successful determination of a crystal structure is contingent on the synthesis of high-purity material and the growth of single crystals of sufficient quality.
The synthesis of N-Cbz protected piperidine derivatives is a well-established procedure in organic chemistry. A general protocol for the synthesis of the title compound would involve the reaction of 2-(hydroxymethyl)piperidine with benzyl chloroformate under basic conditions.
Materials:
-
2-(hydroxymethyl)piperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Water
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(hydroxymethyl)piperidine in an aqueous solution of sodium carbonate or sodium bicarbonate to maintain a pH between 8 and 10.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add benzyl chloroformate (1.05 - 1.2 equivalents) to the stirred solution, ensuring the temperature remains below 10 °C.
-
Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is crucial and often requires empirical optimization.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to supersaturation and crystallization.
A single crystal of appropriate size and quality is mounted on a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is collected, and the data is processed to determine the unit cell dimensions, space group, and the three-dimensional arrangement of atoms in the crystal lattice.
Visualizations
The following diagrams illustrate the general experimental workflow for the synthesis and structural analysis of piperidine derivatives.
Caption: A generalized workflow from synthesis to crystallographic analysis.
Caption: Logical relationship between molecular structure and material properties.
Conclusion
While the definitive crystal structure of this compound remains to be reported, a comparative analysis of related piperidine derivatives provides a strong foundation for predicting its structural features. The protocols and workflows detailed in this guide offer a comprehensive approach for researchers aiming to synthesize, crystallize, and structurally characterize this and similar classes of compounds. Such structural insights are invaluable for the continued development of novel piperidine-based therapeutic agents.
References
Biological activity comparison of compounds synthesized with Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Anti-Melanogenic Potential of Novel Piperidine Analogs
This guide provides a comparative analysis of the biological activity of a series of N-benzylpiperidine amide derivatives as inhibitors of mushroom tyrosinase, a key enzyme in melanin biosynthesis. The data presented is synthesized from a study investigating the structure-activity relationships of benzoyl and cinnamoyl piperazine/piperidine amides. This document is intended to inform researchers in the fields of medicinal chemistry and drug discovery about the potential of these compounds for the development of novel depigmenting agents.
Data Presentation: Tyrosinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a selection of N-benzylpiperidine amide derivatives against mushroom tyrosinase. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the potency of each compound. The compounds are grouped based on their core structural motifs to facilitate comparison.
| Compound ID | R Group | IC50 (µM) |
| Benzoylpiperidine Derivatives | ||
| 5a | 4-H | > 200 |
| 5b | 4-OCH3 | 51.7 ± 1.2 |
| 5c | 4-OH | 11.2 ± 1.1 |
| 5d | 4-Cl | 101.2 ± 1.3 |
| 5e | 4-NO2 | > 200 |
| Cinnamoylpiperidine Derivatives | ||
| 6a | 4-H | 18.5 ± 1.1 |
| 6b | 4-OCH3 | 11.8 ± 1.1 |
| 6c | 4-OH | 8.2 ± 1.0 |
| 6d | 4-Cl | 15.3 ± 1.1 |
| 6e | 3-OCH3, 4-OH | 6.5 ± 1.0 |
| Reference Compound | ||
| Kojic Acid | - | 16.7 ± 1.1 |
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
The inhibitory effect of the synthesized compounds on mushroom tyrosinase activity was determined spectrophotometrically. The assay was performed in a 96-well microplate.
-
Preparation of Reagents :
-
Mushroom tyrosinase (EC 1.14.18.1) solution was prepared in a phosphate buffer (pH 6.8).
-
L-tyrosine was used as the substrate and was dissolved in the same phosphate buffer.
-
The test compounds were dissolved in DMSO to prepare stock solutions, which were further diluted with the phosphate buffer to the desired concentrations.
-
-
Assay Procedure :
-
To each well of the microplate, 20 µL of the test compound solution and 140 µL of phosphate buffer were added.
-
20 µL of the mushroom tyrosinase solution was then added to each well, and the plate was incubated at 37°C for 10 minutes.
-
The enzymatic reaction was initiated by adding 20 µL of the L-tyrosine solution to each well.
-
The absorbance was measured at 492 nm using a microplate reader at time zero and after a 20-minute incubation at 37°C.
-
Kojic acid was used as a positive control.
-
The percentage of tyrosinase inhibition was calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
-
Data Analysis :
-
The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, were determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Mandatory Visualization
Caption: Structure-Activity Relationship (SAR) of N-Benzylpiperidine Amides.
A Cost-Benefit Analysis of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate in Chiral Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that balances cost, efficiency, and stereochemical control. This guide provides a comprehensive cost-benefit analysis of using Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate, a key chiral intermediate, in comparison to its common alternative, tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate.
The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and natural products. The stereochemistry of substituents on the piperidine ring is often crucial for biological activity, making the use of enantiomerically pure building blocks essential in drug discovery and development. Both this compound (Cbz-protected) and its tert-butoxycarbonyl (Boc-protected) counterpart serve as valuable precursors for the synthesis of more complex chiral molecules. This guide will delve into a comparative analysis of their synthesis, cost-effectiveness, and utility in subsequent chemical transformations.
At a Glance: Cbz vs. Boc Protection for 2-(hydroxymethyl)piperidine
| Feature | This compound (Cbz-protected) | tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate (Boc-protected) |
| Protection Reagent Cost | Benzyl chloroformate (Cbz-Cl) is generally more economical. | Di-tert-butyl dicarbonate (Boc₂O) is typically more expensive. |
| Deprotection Method | Mild catalytic hydrogenolysis (e.g., H₂/Pd-C). | Acidic conditions (e.g., TFA, HCl). |
| Deprotection Byproducts | Toluene and CO₂, which are volatile and easily removed. | Isobutylene and CO₂, which are volatile. |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc) and base-labile protecting groups. | Orthogonal to base-labile and hydrogenolysis-labile (e.g., Cbz) protecting groups. |
| Crystallinity | Cbz-protected intermediates often exhibit higher crystallinity, aiding in purification. | Boc-protected intermediates can be oils or low-melting solids. |
| Stability | Stable to acidic and basic conditions. | Stable to basic and hydrogenolytic conditions. |
Synthesis and Performance: A Data-Driven Comparison
The choice between Cbz and Boc protection can significantly impact the overall efficiency and cost of a synthetic route. Below is a summary of typical synthetic protocols and performance metrics for each compound.
Synthesis of N-Protected 2-(hydroxymethyl)piperidines
Table 1: Comparison of Synthetic Parameters
| Parameter | This compound | tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate |
| Starting Material | 2-Piperidinemethanol | 2-Piperidinemethanol |
| Protecting Agent | Benzyl chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc₂O) |
| Typical Solvent | Dichloromethane (DCM) or a biphasic system | Dichloromethane (DCM) or Acetonitrile (MeCN) |
| Base | Triethylamine (TEA) or aq. NaHCO₃ | Triethylamine (TEA) |
| Reported Yield | High (quantitative yield reported in similar syntheses)[1] | 89% - quantitative[1][2] |
| Purification | Aqueous workup followed by concentration. May crystallize. | Aqueous workup followed by concentration. Often an oil.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
A general procedure for the Cbz protection of a secondary amine is as follows:
-
Dissolve 2-piperidinemethanol (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (1.05 eq).
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Protocol 2: Synthesis of tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate [1][2]
-
To a solution of 2-piperidinemethanol (20 mmol) in acetonitrile (20 mL), add di-tert-butyl dicarbonate (21 mmol).
-
Stir the mixture at 25 °C for 20 hours.
-
Concentrate the mixture under reduced pressure to obtain the crude product.
-
Further purification can be achieved by column chromatography if necessary. A reported yield for this method is 89%.[2]
-
Alternatively, using triethylamine as a base in DCM can lead to a quantitative yield of the product as a light brown oil.[1]
Cost-Benefit Analysis
The primary advantage of using this compound lies in the lower cost of the protecting agent, benzyl chloroformate, compared to di-tert-butyl dicarbonate. This cost difference can be significant in large-scale syntheses.
Furthermore, the deprotection of the Cbz group via catalytic hydrogenolysis is a very mild method that is orthogonal to many other protecting groups, particularly acid-labile ones like Boc. This allows for selective deprotection in complex molecules without affecting other sensitive functionalities. The byproducts of Cbz deprotection, toluene and carbon dioxide, are also volatile and easily removed.
Another practical advantage is the tendency of Cbz-protected intermediates to be crystalline. This can simplify purification by allowing for recrystallization, which is often more cost-effective and scalable than chromatographic methods.
In contrast, while the synthesis of the Boc-protected analogue is straightforward and high-yielding, the reliance on strong acids for deprotection can be a limitation for substrates with acid-sensitive functional groups.
Logical Workflow for Selecting a Protecting Group
Caption: Decision workflow for selecting between Cbz and Boc protection.
Performance in Subsequent Reactions
The choice of protecting group can also influence the reactivity of the molecule in subsequent transformations. While specific comparative data for reactions involving the hydroxymethyl group of these two particular compounds is scarce in the literature, some general principles apply.
The electronic nature of the carbamate can have a subtle effect on the reactivity of other functional groups. However, for many common transformations of the hydroxyl group (e.g., oxidation, etherification, esterification), both the Cbz- and Boc-protected substrates are expected to perform similarly without significant electronic interference from the protecting group. The primary consideration for reaction compatibility will be the stability of the protecting group to the reaction conditions.
Experimental Workflow for a Subsequent N-Alkylation
Caption: General workflow for N-alkylation using either protected starting material.
Conclusion
Both this compound and its Boc-protected analog are valuable chiral building blocks.
The use of this compound is particularly advantageous in scenarios where:
-
Cost is a primary concern, especially in large-scale synthesis.
-
The synthetic route involves acid-sensitive functional groups.
-
Purification by crystallization is desirable.
-
Orthogonality to acid-labile protecting groups is required.
The tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate is a better choice when:
-
The molecule contains functional groups that are sensitive to catalytic hydrogenolysis.
-
A simple, high-yielding protection step is prioritized, and subsequent acidic deprotection is compatible with the overall synthetic strategy.
Ultimately, the optimal choice depends on a careful evaluation of the specific requirements of the synthetic route, including the nature of other functional groups present, the scale of the synthesis, and overall cost considerations. This guide provides the foundational information to assist researchers in making an informed decision that best suits their synthetic needs.
References
A Guide to Alternative Reagents for Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic strategy. Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate, a versatile reagent, is frequently employed in the synthesis of complex molecules and pharmaceutical intermediates. However, the choice of the nitrogen protecting group on the piperidine ring can significantly impact reaction outcomes, compatibility with other functional groups, and deprotection strategies. This guide provides a comprehensive comparison of viable alternatives to the benzyl (Cbz) protected compound, focusing on the widely used tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protected analogues.
Performance Comparison of N-Protected 2-(hydroxymethyl)piperidine Derivatives
The primary alternatives to this compound are distinguished by the nature of the protecting group on the piperidine nitrogen. The tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups are the most common substitutes, each offering distinct advantages in terms of stability and deprotection conditions.
The Boc-protected analogue, tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate, is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders[1][2]. The Boc group is known for its stability under a wide range of reaction conditions and its straightforward removal using acidic conditions[3].
The Fmoc-protected version offers an orthogonal deprotection strategy. The Fmoc group is stable to acidic and hydrogenolytic conditions but is readily cleaved by bases, such as piperidine. This characteristic is particularly valuable in solid-phase peptide synthesis (SPPS) and in the synthesis of complex molecules where multiple protecting groups are required[4][5][6][7][8].
While direct, quantitative head-to-head comparisons in the literature are scarce, the general properties and deprotection compatibilities of these protecting groups are well-established, allowing for a qualitative assessment of their suitability for different synthetic pathways.
| Protecting Group | Structure | Common Deprotection Conditions | Key Advantages | Potential Limitations |
| Benzyl (Cbz) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. | Not compatible with functional groups susceptible to reduction (e.g., alkenes, alkynes). Catalyst poisoning can be an issue. | |
| tert-Butyloxycarbonyl (Boc) | Acidic conditions (e.g., TFA, HCl in dioxane) | Stable to basic and hydrogenolytic conditions.[3] | Sensitive to strong acids. | |
| Fluorenylmethyloxycarbonyl (Fmoc) | Basic conditions (e.g., 20% piperidine in DMF) | Stable to acidic and hydrogenolytic conditions. Orthogonal to Boc and Cbz.[4][5] | Base-labile functional groups may not be compatible. |
Experimental Protocols
The selection of a suitable reagent is intrinsically linked to the specific chemical transformation being performed. Below are generalized experimental protocols for common reactions involving N-protected 2-(hydroxymethyl)piperidine derivatives.
General Protocol for Oxidation of the Hydroxymethyl Group
A common transformation of 2-(hydroxymethyl)piperidine derivatives is the oxidation of the primary alcohol to an aldehyde or a carboxylic acid.
1. Swern Oxidation (to Aldehyde):
-
A solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C.
-
Dimethyl sulfoxide (DMSO) (2.4 eq) in DCM is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of the N-protected 2-(hydroxymethyl)piperidine (1.0 eq) in DCM is added dropwise, and the reaction is stirred for 1 hour at -78 °C.
-
Triethylamine (5.0 eq) is added, and the reaction is allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
2. TEMPO-mediated Oxidation (to Carboxylic Acid):
-
To a solution of the N-protected 2-(hydroxymethyl)piperidine (1.0 eq) in a mixture of acetonitrile, water, and phosphate buffer (pH 6.7) is added TEMPO (0.1 eq) and sodium chlorite (1.5 eq).
-
A solution of sodium hypochlorite (0.05 eq) is added, and the reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Logical Workflow for Reagent Selection
The choice between Cbz, Boc, and Fmoc protecting groups depends on the overall synthetic strategy, particularly the presence of other functional groups and the planned deprotection steps.
Caption: A flowchart to guide the selection of the appropriate N-protected 2-(hydroxymethyl)piperidine.
Synthetic Pathway Overview
The following diagram illustrates a generalized synthetic pathway where an N-protected 2-(hydroxymethyl)piperidine is utilized as a key intermediate.
Caption: A generalized synthetic route utilizing an N-protected 2-(hydroxymethyl)piperidine intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | 166815-96-9 | Benchchem [benchchem.com]
- 4. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 5z.com [5z.com]
- 6. [PDF] Alternative to piperidine in Fmoc solid-phase synthesis. | Semantic Scholar [semanticscholar.org]
- 7. cris.unibo.it [cris.unibo.it]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate
For researchers, scientists, and professionals in the field of drug development, the responsible management and disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the hazardous properties of structurally similar chemicals and established best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize any risk of inhalation.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from potential splashes and fumes.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and absorption.[1][3] |
| Body Protection | A flame-retardant lab coat or chemical-resistant apron and closed-toe shoes. | To protect against spills and contamination of personal clothing.[1][2] |
Hazard Profile of Structurally Similar Compounds
Table 2: Hazard Summary for Similar Piperidine and Benzyl Compounds
| Hazard Statement | Description | Source(s) |
| H302 | Harmful if swallowed. | [3][4][5] |
| H315 | Causes skin irritation. | [3][5][6] |
| H319 | Causes serious eye irritation. | [3][5][6] |
| H335 | May cause respiratory irritation. | [3][5][6] |
Given these potential hazards, this compound should be handled as a hazardous substance.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[3][5][7] Adherence to all federal, state, and local environmental regulations is mandatory.
-
Waste Identification and Segregation :
-
Label a dedicated, chemically compatible waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant, harmful).[1]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to avoid potentially dangerous reactions.
-
-
Container Management :
-
Use a container that is in good condition, free of leaks, and has a secure, tightly fitting lid.[1][8] The original chemical container is often the best choice for waste storage.[8]
-
Store the waste container in a designated, well-ventilated secondary containment area. This area should be away from heat, sparks, and open flames.[1]
-
-
Arranging for Disposal :
-
Emergency Spill Procedures :
-
In the event of a small spill, absorb the material with a non-combustible absorbent such as sand, vermiculite, or diatomaceous earth.[1][9]
-
Carefully collect the absorbed material and any contaminated cleaning materials into a sealed, labeled container for disposal as hazardous waste.[1][10]
-
For large spills, evacuate the area immediately and contact your institution's emergency response team.[1]
-
-
Contaminated Material Disposal :
-
All materials that have come into contact with this compound, including gloves, paper towels, and empty containers, should be disposed of as hazardous waste.[3][5]
-
Empty containers that held the chemical must be managed appropriately. For containers of acutely hazardous waste, triple rinsing with a suitable solvent is required, with the rinseate collected as hazardous waste.[8] For other hazardous waste, ensure the container is fully emptied.[8] In all cases, deface or remove old labels before disposal.[8]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aaronchem.com [aaronchem.com]
- 4. benchchem.com [benchchem.com]
- 5. capotchem.cn [capotchem.cn]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. vumc.org [vumc.org]
- 9. carlroth.com [carlroth.com]
- 10. jwpharmlab.com [jwpharmlab.com]
Personal protective equipment for handling Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate
Essential Safety and Handling Guide for Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including personal protective equipment (PPE), operational plans, and disposal protocols.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE based on safety data sheets of structurally similar compounds.[1][2][3][4][5][6][7]
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side-shields or a face shield. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber).[3] Gloves must be inspected prior to use and disposed of properly after handling.[4][5] A lab coat or other protective clothing should be worn to prevent skin contact.[1] |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |
Operational and Disposal Plans
Adherence to proper operational and disposal procedures is critical for maintaining a safe laboratory environment.
Handling and Experimental Protocol
-
Preparation : Before handling the compound, ensure that the work area is clean and uncluttered. A chemical fume hood should be used for all manipulations of the solid or solutions.[1]
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above. This includes, at a minimum, a lab coat, safety glasses with side shields, and chemical-resistant gloves.[4][5]
-
Weighing and Transfer : When weighing the solid, do so in a fume hood to avoid inhalation of any dust particles.[4] Use appropriate tools (e.g., spatula) for transfer. Avoid creating dust.[4]
-
In Case of Exposure :
-
Eyes : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[4]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
-
Spill Cleanup : In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[1] Do not let the product enter drains.[4]
Disposal Protocol
The disposal of this compound and its containers must be conducted in accordance with all federal, state, and local environmental regulations.
-
Waste Collection : Collect all waste material, including unused product and contaminated disposables (e.g., gloves, absorbent material), in a clearly labeled, sealed container.
-
Professional Disposal : Contact a licensed professional waste disposal service to dispose of this material.[4][8] Do not dispose of it down the drain or in the general trash.
-
Contaminated Packaging : Dispose of contaminated packaging as unused product.[4][8]
Visual Workflow for Safety and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemos.de [chemos.de]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. aaronchem.com [aaronchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. carlroth.com [carlroth.com]
- 8. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
